L-645164
Description
Properties
CAS No. |
85493-98-7 |
|---|---|
Molecular Formula |
C22H23FO3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C22H23FO3/c1-13-8-14(2)19(6-5-18-11-17(24)12-22(25)26-18)20(9-13)16-4-7-21(23)15(3)10-16/h4-10,17-18,24H,11-12H2,1-3H3/b6-5+/t17-,18-/m1/s1 |
InChI Key |
BNIBDNOALUGLCI-PJHKVULZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)C)C=CC3CC(CC(=O)O3)O)C |
Appearance |
Solid powder |
Other CAS No. |
85551-06-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 645164; L-645164; L645164; |
Origin of Product |
United States |
Foundational & Exploratory
L-645,164: A Technical Overview of its Mechanism of Action as an HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645,164 is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Structurally distinct from many statins due to its monofluorinated-biphenyl composition, L-645,164 has demonstrated significant efficacy in reducing circulating serum cholesterol levels in preclinical studies.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of L-645,164, including its inhibitory activity, the downstream effects on the cholesterol biosynthesis pathway, and the methodologies employed in its characterization.
Core Mechanism of Action: Inhibition of HMG-CoA Reductase
The primary mechanism of action of L-645,164 is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the synthesis of cholesterol and other isoprenoids. By binding to the active site of HMG-CoA reductase, L-645,164 blocks the access of the natural substrate, HMG-CoA, thereby halting the downstream production of mevalonate and subsequently, cholesterol.
The inhibition of hepatic cholesterol synthesis by L-645,164 leads to a compensatory upregulation of LDL receptors on the surface of liver cells. This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, resulting in a reduction of total and LDL cholesterol levels.
Quantitative Data: Inhibitory Potency and In Vivo Efficacy
The inhibitory activity of L-645,164 against HMG-CoA reductase has been quantified and compared to other well-known inhibitors. The following table summarizes the key quantitative data available for L-645,164.
| Parameter | Value | Comparison Compounds | Reference |
| IC50 | 7.6 nM | Lovastatin: 2.2 nMSimvastatin: 0.9 nM | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In a 14-week study involving beagle dogs, L-645,164 demonstrated significant in vivo efficacy in reducing serum cholesterol levels. The dosages administered and the resulting plasma concentrations are detailed below.
| Dosage | Peak Plasma Concentration (at 50 mg/kg) | Study Duration | Animal Model | Reference |
| 2, 10, or 50 mg/kg/day | > 5 µg/ml | 14 weeks | Beagle Dog | [2][3] |
Signaling Pathway
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by L-645,164.
Experimental Protocols and Workflows
While specific, detailed experimental protocols for the biochemical assays of L-645,164 are not publicly available, a generalized workflow for determining the IC50 of an HMG-CoA reductase inhibitor and the in vivo toxicology study protocol are described below.
Generalized Workflow for IC50 Determination
The following diagram outlines a typical experimental workflow for determining the IC50 value of an HMG-CoA reductase inhibitor.
In Vivo Toxicology Study Protocol (Beagle Dogs)
The following provides a summary of the experimental protocol used in the 14-week toxicology study of L-645,164 in beagle dogs.[2][3]
-
Animal Model: Beagle dogs.
-
Dosages: 2, 10, or 50 mg/kg/day.
-
Administration: Oral.
-
Duration: 14 weeks.
-
Parameters Monitored:
-
Clinical signs of toxicity.
-
Serum cholesterol levels.
-
Serum alanine aminotransferase activity.
-
Ophthalmological examinations for lenticular opacities.
-
Histopathological examination of tissues, including the central nervous system (optic nerve, acoustic-vestibular tract, trapezoid decussation, and optic tract).
-
Peak plasma drug levels.
-
The workflow for this toxicological study can be visualized as follows:
Conclusion
L-645,164 is a potent inhibitor of HMG-CoA reductase with a distinct monofluorinated-biphenyl structure.[2][3] Its mechanism of action, centered on the competitive inhibition of the rate-limiting step in cholesterol biosynthesis, is consistent with that of other statin drugs. The available data demonstrates its in vitro potency and in vivo efficacy in reducing cholesterol levels. The unique toxicological profile observed in preclinical studies, particularly the central nervous system lesions, may be associated with its halogenated ring structure and warrants further investigation in the context of drug development.[2][3] This technical guide provides a comprehensive overview of the currently available information on the mechanism of action of L-645,164 for research and development professionals.
References
L-645164: A Technical Overview of a Potent HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a synthetic, monofluorinated-biphenyl compound identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] As with other statins, this compound was investigated for its potential to lower circulating serum cholesterol concentrations. However, its development was marked by a significant toxicity profile, particularly in canine studies, which distinguished it from other HMG-CoA reductase inhibitors of its time, such as lovastatin and simvastatin.[2] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, experimental data, and associated protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids. By blocking this enzyme, this compound reduces the endogenous production of cholesterol.
Signaling Pathway
The inhibition of HMG-CoA reductase by this compound directly impacts the cholesterol biosynthesis pathway. A reduction in intracellular cholesterol levels typically leads to a compensatory upregulation of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.
HMG-CoA Reductase Pathway Inhibition by this compound.
Quantitative Data
Table 1: In Vivo Efficacy and Plasma Concentration of this compound in Beagle Dogs
| Dosage (mg/kg/day) | Peak Plasma Concentration (µg/mL) | Serum Cholesterol Reduction |
| 50 | >5 | Substantial Decreases[1] |
Note: "Substantial decreases" is the qualitative description from the available literature; specific quantitative reduction percentages are not provided.
Table 2: Toxicity Profile of this compound in Beagle Dogs (14-Week Study) [2]
| Dosage (mg/kg/day) | Finding | Incidence | Onset |
| 2 | CNS Lesions (optic tract) | 1 dog | Not specified |
| 10 | No unique findings reported | - | - |
| 50 | Subcapsular Lenticular Opacities | 6 of 8 dogs | Within 8 weeks |
| 50 | CNS Lesions (optic nerve, acoustic-vestibular tract, trapezoid decussation) | Several dogs | Not specified |
| 50 | Increased Serum Alanine Aminotransferase (>10x control) | 1 dog | Not specified |
Experimental Protocols
Detailed experimental protocols for the original studies on this compound are not publicly available. However, based on standard methodologies of the time, the following represents likely procedures.
In Vitro HMG-CoA Reductase Inhibition Assay (Generalized Protocol)
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, NADPH solution, and the this compound dilution (or solvent control).
-
Initiate the reaction by adding the HMG-CoA substrate and a fixed amount of HMG-CoA reductase.
-
Immediately measure the decrease in absorbance at 340 nm over a set period.
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Determine the concentration of this compound that results in 50% inhibition of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Cholesterol Lowering Assessment in Beagle Dogs (Generalized Protocol)
This protocol outlines a general procedure for evaluating the effect of an HMG-CoA reductase inhibitor on serum cholesterol in dogs.
Animal Model:
-
Beagle dogs, housed individually with controlled diet and water ad libitum.
Procedure:
-
Acclimatize animals to the housing conditions.
-
Collect baseline blood samples after an overnight fast to determine initial serum cholesterol levels.
-
Administer this compound orally at specified daily doses (e.g., 2, 10, 50 mg/kg/day) for a defined period (e.g., 14 weeks). A control group receives a placebo.
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) after an overnight fast.
-
Separate serum from the blood samples by centrifugation.
-
Measure total serum cholesterol using an enzymatic colorimetric assay.
Serum Cholesterol Measurement (Enzymatic Colorimetric Method): This method typically involves the following reactions:
-
Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.
-
Cholesterol is oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide.
-
In the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product.
-
The intensity of the color, measured spectrophotometrically, is proportional to the cholesterol concentration in the sample.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the evaluation of a novel HMG-CoA reductase inhibitor like this compound.
Generalized Experimental Workflow for an HMG-CoA Reductase Inhibitor.
Conclusion
This compound is a potent HMG-CoA reductase inhibitor that demonstrated significant cholesterol-lowering effects in preclinical studies.[1] However, its development was hampered by a distinct toxicity profile, including CNS lesions and a high incidence of cataracts in beagle dogs, which was not observed with other statins.[2] This toxicity appeared to be linked to its unique monofluorinated-biphenyl structure and the resulting high plasma concentrations.[2] The lack of publicly available, detailed quantitative data on its inhibitory potency (IC50) and a full dossier of its preclinical development limits a complete understanding of its pharmacological profile. The case of this compound serves as an important example in drug development, highlighting how high potency does not always translate to a safe and effective therapeutic agent.
References
L-645164 chemical structure and properties
An in-depth technical guide on the HMG-CoA reductase inhibitor, L-645,164, is currently unavailable. Despite extensive searches for its chemical structure, IUPAC name, and other key chemical properties, definitive information remains elusive.
L-645,164 has been identified in literature as a potent, synthetic, monofluorinated-biphenyl inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. As an inhibitor of this enzyme, L-645,164 belongs to the statin class of drugs, which are widely used to lower cholesterol levels.
Initial research and development of L-645,164 were conducted by Merck. However, detailed public-domain information regarding its specific chemical makeup has not been found in patents or scientific publications.
A notable study involving L-645,164 investigated its toxicological profile in beagle dogs. This research highlighted that, like other HMG-CoA reductase inhibitors, L-645,164 can cause a range of physiological effects. Without the precise chemical structure, a detailed analysis of its structure-activity relationship and a comprehensive understanding of its mechanism of action at a molecular level cannot be provided.
Further investigation is required to uncover the specific chemical identity of L-645,164 to enable the creation of a comprehensive technical guide as requested.
An In-depth Technical Guide to the HMG-CoA Reductase Inhibitor L-645,164
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645,164 is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of L-645,164. It includes detailed (where publicly available) experimental protocols, quantitative data on its inhibitory effects, and a visualization of its mechanism of action within the HMG-CoA reductase signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, particularly those with an interest in lipid-lowering agents.
Discovery and Development
L-645,164 was developed by scientists at Merck as part of a research program aimed at identifying novel synthetic inhibitors of HMG-CoA reductase. Unlike earlier statins derived from fungal fermentation products, L-645,164 is a monofluorinated-biphenyl compound, representing a distinct chemical class of HMG-CoA reductase inhibitors.
Initial preclinical studies demonstrated its high potency in inhibiting the target enzyme. Further investigations in animal models, specifically in beagle dogs, confirmed its ability to substantially decrease circulating serum cholesterol concentrations. These studies also provided early toxicological data, noting unique central nervous system lesions at higher doses that were not observed with other structurally unrelated HMG-CoA reductase inhibitors.
Synthesis of L-645,164
A generalized synthetic workflow for this class of compounds is depicted below:
Biological Activity and Data
L-645,164 is a potent inhibitor of HMG-CoA reductase. While specific IC50 values are not consistently reported in publicly accessible literature, its potency has been well-established through in vivo studies.
| Parameter | Species | Dosage | Observation | Reference |
| Plasma Concentration | Beagle Dog | 50 mg/kg | > 5 micrograms/ml | [1] |
| Serum Cholesterol | Beagle Dog | Not specified | Substantial decreases | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays of L-645,164 are proprietary to its developers. However, a general protocol for a common in vitro HMG-CoA reductase activity assay is provided below. This type of assay is fundamental for determining the inhibitory potential of compounds like L-645,164.
In Vitro HMG-CoA Reductase Activity Assay (General Protocol)
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
Test compound (L-645,164) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in a microplate well.
-
Add the test compound (L-645,164) at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., pravastatin).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway
L-645,164 exerts its therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By blocking this enzyme, L-645,164 reduces the endogenous production of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.
Conclusion
L-645,164 is a potent, synthetic HMG-CoA reductase inhibitor with a distinct monofluorinated-biphenyl structure. While detailed proprietary information on its synthesis and specific in vitro activity remains limited in the public domain, its potent cholesterol-lowering effects in vivo are documented. The provided information on its discovery, a generalized synthetic approach, a standard assay protocol, and its mechanism of action offers a valuable technical overview for researchers in the field of lipid-lowering drug discovery and development. Further investigation into historical patent literature from Merck may yield more specific details about this compound.
References
An In-depth Technical Guide to L-645,164: A Monofluorinated-Biphenyl HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645,164 is a potent, synthetically derived inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. As a member of the statin class of drugs, it targets the rate-limiting step in cholesterol biosynthesis. This document provides a comprehensive overview of the available technical information regarding L-645,164, with a focus on its monofluorinated-biphenyl core structure, mechanism of action, and preclinical toxicological data. Due to the limited publicly available information, this guide synthesizes the known facts and provides a framework for understanding its potential pharmacological profile.
Introduction
HMG-CoA reductase inhibitors, commonly known as statins, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. These agents competitively inhibit HMG-CoA reductase, leading to a reduction in endogenous cholesterol production. L-645,164 is distinguished by its unique monofluorinated-biphenyl structure, setting it apart from many other statins that are either fermentation-derived or possess different synthetic scaffolds. This structural distinction is a key area of interest, as it likely influences the compound's potency, selectivity, and metabolic profile.
Core Structure and Chemical Properties
Hypothesized Structural Features:
-
Biphenyl Core: Provides a hydrophobic scaffold that likely interacts with nonpolar residues within the active site of HMG-CoA reductase.
-
Monofluorination: The position of the fluorine atom is critical. Depending on its location, it could:
-
Enhance binding affinity through favorable electrostatic interactions.
-
Block a site of metabolic attack, thereby increasing the compound's half-life.
-
Influence the overall conformation of the biphenyl rings.
-
-
Statin Pharmacophore: It is presumed that L-645,164 possesses a side chain that mimics the structure of HMG-CoA, a common feature of all statins. This typically includes a 3,5-dihydroxy carboxylate group or a lactone that is hydrolyzed in vivo to the active hydroxy acid form.
Mechanism of Action: Inhibition of HMG-CoA Reductase
L-645,164 functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a committed step in the biosynthesis of cholesterol and other isoprenoids. By binding to the active site of the enzyme, L-645,164 prevents the natural substrate from binding, thereby halting the downstream production of cholesterol.
The inhibition of cholesterol synthesis in hepatocytes leads to a compensatory upregulation of LDL receptors on the cell surface. This, in turn, increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream, resulting in a reduction of circulating "bad" cholesterol levels.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by L-645,164.
Preclinical Toxicology in Beagle Dogs
A 14-week study was conducted to evaluate the toxic potential of L-645,164 in beagle dogs. The study design and key findings are summarized below.
Experimental Protocol
-
Test System: Beagle dogs.
-
Dosages: 2, 10, or 50 mg/kg/day.
-
Duration: 14 weeks.
-
Parameters Monitored: Clinical signs, serum chemistry (including alanine aminotransferase), and ophthalmological examinations.
The following workflow diagram outlines the general procedure of the toxicology study.
Quantitative Data Summary
| Dosage Group | Key Toxicological Findings |
| 2 mg/kg/day | No significant findings reported in the available abstract. |
| 10 mg/kg/day | No significant findings reported in the available abstract. |
| 50 mg/kg/day | - Subcapsular lenticular opacities in 6 out of 8 dogs within 8 weeks.- Significant increases in serum alanine aminotransferase (ALT) in one dog (10 times control levels).- Peak plasma drug levels > 5 µg/ml. |
Discussion of Toxicological Findings
The toxicological profile of L-645,164 at the highest dose (50 mg/kg/day) revealed notable effects, including lenticular opacities and hepatotoxicity in a subset of animals. The peak plasma concentrations of L-645,164 were approximately one order of magnitude greater than those observed with pharmacologically equivalent doses of lovastatin and simvastatin. The study authors suggest that the high plasma drug levels are associated with a significant degree of systemic toxicity. Furthermore, the observed drug-induced CNS lesions were considered to be related to its unique chemical structure, as similar lesions were not reported with other structurally unrelated HMG-CoA reductase inhibitors.
Conclusion and Future Directions
L-645,164 is a potent HMG-CoA reductase inhibitor characterized by a monofluorinated-biphenyl structure. While preclinical studies in dogs demonstrated its cholesterol-lowering efficacy, they also highlighted dose-dependent toxicities, including ocular and hepatic effects, which may be linked to its high plasma concentrations and unique chemical scaffold.
For drug development professionals, the case of L-645,164 underscores the critical importance of the structure-activity-toxicity relationship. The monofluorinated-biphenyl core represents a departure from traditional statin structures and offers a potential avenue for developing novel inhibitors. However, the associated toxicities necessitate careful structural modifications to improve the therapeutic index. Future research could focus on elucidating the precise chemical structure of L-645,164 to enable computational modeling and structure-based design of analogues with a more favorable safety profile. Further investigation into the metabolic pathways of L-645,164 would also be crucial to understand the reasons for its high plasma exposure and to guide the design of next-generation compounds.
L-645164: A Technical Review of its Central Nervous System Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-645164 is a potent, synthetic monofluorinated-biphenyl inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. While investigated for its cholesterol-lowering potential, preclinical studies revealed a significant and unique neurotoxic profile in beagle dogs. This technical guide provides an in-depth summary of the available data on the central nervous system (CNS) effects of this compound, with a focus on the key toxicology study that identified these liabilities. The information presented herein is primarily derived from the published abstract by Gerson et al. (1991) in Fundamental and Applied Toxicology.
Core Compound Information
| Identifier | Description |
| Compound Name | L-645,164 |
| Chemical Class | Synthetic monofluorinated-biphenyl |
| Mechanism of Action | Potent inhibitor of HMG-CoA reductase |
| Primary Investigated Indication | Hypercholesterolemia |
| Key Safety Finding | Central Nervous System Lesions (Vacuolation) in Beagle Dogs |
Preclinical Toxicology Data
A 14-week study in beagle dogs was conducted to evaluate the toxic potential of this compound. The findings from this study are summarized below.
Quantitative Toxicology and Pharmacokinetic Data
The following table summarizes the key quantitative findings from the 14-week beagle dog toxicology study.
| Parameter | Control | 2 mg/kg/day | 10 mg/kg/day | 50 mg/kg/day |
| Study Duration | 14 weeks | 14 weeks | 14 weeks | 14 weeks |
| Number of Animals | Not Specified | Not Specified | Not Specified | 8 |
| Peak Plasma Concentration (Cmax) | N/A | Not Specified | Not Specified | > 5 µg/mL |
| Incidence of Subcapsular Lenticular Opacities | 0 | Not Specified | Not Specified | 6 out of 8 |
| Incidence of CNS Lesions (Optic Tract) | 0 | 1 animal | Not Specified | "Several" dogs |
| Incidence of CNS Lesions (Optic Nerve, Acoustic-Vestibular Tract, Trapezoid Decussation) | 0 | 0 | 0 | "Several" dogs |
Data extracted from the abstract of Gerson et al., 1991. "Not Specified" indicates data not available in the abstract. "Several" is used as reported in the abstract.
Central Nervous System Histopathology Findings
Microscopic examination of the central nervous system revealed unique lesions in dogs treated with this compound.
| CNS Region | Histopathological Finding | Dose Groups Affected | Description of Lesion |
| Optic Tract | Vacuolation | 2 mg/kg/day and 50 mg/kg/day | Generally mild, consisting of small to medium vacuoles without apparent myelin loss.[1] |
| Optic Nerve | Vacuolation | 50 mg/kg/day | Ranged from very slight to prominent vacuolation.[1] |
| Acoustic-Vestibular Tract | Vacuolation | 50 mg/kg/day | Ranged from very slight to prominent vacuolation.[1] |
| Trapezoid Decussation | Vacuolation | 50 mg/kg/day | Ranged from very slight to prominent vacuolation.[1] |
These CNS lesions were noted to be unique to the monofluorinated-biphenyl structure of this compound and had not been observed with other HMG-CoA reductase inhibitors like lovastatin and simvastatin.[1]
Experimental Protocols
The following methodologies are based on the information available in the published abstract and general practices for preclinical toxicology studies.
14-Week Beagle Dog Toxicology Study
-
Test System: Beagle dogs (sex and age not specified).
-
Group Allocation: At least four groups: a control group and three dose groups receiving this compound.
-
Dosing Regimen:
-
Route of Administration: Presumed oral, daily for 14 weeks.
-
Dose Levels: 2, 10, and 50 mg/kg/day.
-
-
Endpoints Evaluated:
-
Clinical signs (reported as none observed).[1]
-
Serum biochemistry (e.g., alanine aminotransferase).
-
Ophthalmological examinations for lenticular opacities.
-
Histopathology of various tissues, with a focus on the central nervous system.
-
-
Pharmacokinetic Analysis: Blood samples were collected to determine peak plasma concentrations of this compound.
Visualizations
Signaling Pathway: HMG-CoA Reductase Inhibition
The primary mechanism of action of this compound is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Caption: Inhibition of HMG-CoA Reductase by this compound.
Experimental Workflow: Beagle Dog Toxicology Study
The following diagram illustrates the workflow of the 14-week toxicology study of this compound in beagle dogs.
Caption: Experimental workflow of the 14-week this compound toxicology study.
Discussion and Conclusion
The available data on this compound indicate that while it is a potent inhibitor of HMG-CoA reductase, its development was likely halted due to a significant and unique neurotoxicity profile observed in preclinical studies. The CNS lesions, specifically vacuolation in the optic and acoustic-vestibular tracts, are a notable finding, particularly as they were not reported for other compounds in the same therapeutic class. The high plasma concentrations achieved in the high-dose group may be a contributing factor to the observed systemic and CNS toxicity.[1] This case serves as an important example of structure-specific toxicity and highlights the critical role of comprehensive preclinical safety assessment in drug development. Further research to elucidate the precise mechanism of this neurotoxicity could provide valuable insights for the development of safer HMG-CoA reductase inhibitors and other therapeutics with similar chemical scaffolds.
References
In Vitro Profile of L-645,164: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645,164 is identified as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a framework for the in vitro evaluation of L-645,164, outlining key experimental protocols and data presentation formats relevant to its characterization as an HMG-CoA reductase inhibitor. While specific quantitative data for L-645,164 is not extensively available in public literature, this document serves as a comprehensive resource for researchers aiming to conduct in vitro studies on this and similar compounds. The guide details methodologies for assessing enzyme inhibition and cellular effects on sterol synthesis. Furthermore, it presents the established signaling pathway for HMG-CoA reductase inhibitors and workflows for their in vitro characterization.
Introduction
HMG-CoA reductase inhibitors, commonly known as statins, are a class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. By blocking this pathway, statins effectively reduce the endogenous production of cholesterol. L-645,164 has been classified as a potent inhibitor of this enzyme. Understanding the in vitro characteristics of L-645,164 is fundamental for elucidating its mechanism of action, potency, and potential therapeutic applications. This guide outlines the essential in vitro assays and conceptual frameworks for the comprehensive study of L-645,164.
Quantitative Data Summary
A thorough literature search did not yield specific quantitative in vitro data for L-645,164, such as IC50 values for HMG-CoA reductase inhibition or effects on cellular cholesterol synthesis. The following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: In Vitro HMG-CoA Reductase Inhibition by L-645,164
| Parameter | Value | Units | Experimental Conditions |
| IC50 | Data not available | nM | Specify enzyme source, substrate concentration, etc. |
| Ki | Data not available | nM | Specify assay conditions and model used |
| Mechanism of Inhibition | Data not available | - | e.g., Competitive, Non-competitive, Uncompetitive |
Table 2: Effect of L-645,164 on Sterol Biosynthesis in Cultured Cells
| Cell Line | Treatment Concentration | Inhibition of Cholesterol Synthesis (%) | Cytotoxicity (IC50) |
| e.g., HepG2 | Specify concentration range | Data not available | Data not available |
| e.g., A549 | Specify concentration range | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of L-645,164.
HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory effect of L-645,164 on the activity of HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
L-645,164 (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in a 96-well UV-transparent plate.
-
Add varying concentrations of L-645,164 to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding purified HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of L-645,164.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cellular Cholesterol Synthesis Assay
This assay assesses the ability of L-645,164 to inhibit cholesterol biosynthesis in a cellular context.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium
-
[¹⁴C]-Acetate or [³H]-Mevalonate
-
L-645,164
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of L-645,164 for a predetermined period (e.g., 24 hours).
-
Add [¹⁴C]-Acetate or [³H]-Mevalonate to the culture medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Extract the lipids from the cells using an appropriate solvent mixture.
-
Separate the cholesterol fraction from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Calculate the percentage inhibition of cholesterol synthesis for each concentration of L-645,164 relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by L-645,164 and a typical workflow for its in vitro characterization.
An In-Depth Technical Guide on the Biological Activity and Molecular Targets of L-645164
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645164 is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, its primary biological activity is the reduction of cholesterol synthesis, which leads to a decrease in circulating cholesterol levels. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and available toxicological data for this compound. The information is presented to support further research and development efforts in the field of lipid-lowering therapeutics.
Core Biological Activity and Molecular Target
The principal molecular target of this compound is HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the synthesis of cholesterol and other isoprenoids. By competitively inhibiting HMG-CoA reductase, this compound effectively curtails the endogenous production of cholesterol.
The mechanism of action for HMG-CoA reductase inhibitors like this compound involves the following key steps:
-
Competitive Inhibition: this compound binds to the active site of HMG-CoA reductase, competing with the natural substrate, HMG-CoA. This binding is reversible.
-
Reduced Cholesterol Synthesis: The inhibition of HMG-CoA reductase leads to a significant decrease in the intracellular pool of cholesterol.
-
Upregulation of LDL Receptors: In response to reduced intracellular cholesterol, cells, particularly hepatocytes, increase the expression of low-density lipoprotein (LDL) receptors on their surface.
-
Enhanced LDL Clearance: The increased number of LDL receptors promotes the uptake of LDL cholesterol from the bloodstream into the cells, thereby lowering plasma LDL cholesterol levels.
This signaling pathway is central to the cholesterol-lowering effects of all statins, including this compound.
Quantitative Biological Data
| Parameter | Dosage | Observation | Citation |
| In Vivo Efficacy | Not specified | Substantial decreases in circulating serum cholesterol concentrations in dogs. | [1] |
| Toxicology (Beagle Dogs) | 2, 10, or 50 mg/kg/day (14 weeks) | A spectrum of lesions, some unique to this compound compared to other HMG-CoA reductase inhibitors. | [2] |
| 50 mg/kg/day | Subcapsular lenticular opacities observed in 6 of 8 dogs within 8 weeks. | [2] | |
| 50 mg/kg/day | Lesions of the optic nerve, acoustic-vestibular tract, and trapezoid decussation. | [2] | |
| 2 and 50 mg/kg/day | Mild changes in the optic tract. | [2] | |
| Pharmacokinetics (Beagle Dogs) | 50 mg/kg | Peak plasma drug levels greater than 5 micrograms/ml. | [2] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary. However, based on standard methodologies for evaluating HMG-CoA reductase inhibitors, the following protocols are representative of the types of assays that would have been employed.
In Vitro HMG-CoA Reductase Inhibition Assay (Radiochemical)
This assay measures the enzymatic activity of HMG-CoA reductase by quantifying the conversion of radiolabeled HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase enzyme
-
[¹⁴C]HMG-CoA (radiolabeled substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Mevalonolactone (unlabeled, as a standard)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, NADPH, and purified HMG-CoA reductase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]HMG-CoA.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl). This also facilitates the lactonization of the product, [¹⁴C]mevalonic acid, to [¹⁴C]mevalonolactone.
-
Separation of Product: Separate the [¹⁴C]mevalonolactone from the unreacted [¹⁴C]HMG-CoA. This can be achieved by methods such as thin-layer chromatography (TLC) or column chromatography.
-
Quantification: Quantify the amount of [¹⁴C]mevalonolactone by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
In Vivo Cholesterol Lowering Study in Beagle Dogs
This protocol outlines a general procedure for assessing the in vivo efficacy and toxicology of an HMG-CoA reductase inhibitor in a canine model.
Animals:
-
Male and female beagle dogs, of a specified age and weight range.
Housing and Diet:
-
Animals are housed individually in cages under controlled environmental conditions (temperature, humidity, light/dark cycle).
-
Fed a standard canine chow diet. Water is available ad libitum.
Experimental Design:
-
Acclimation: Animals are acclimated to the facility and handling for a period of at least two weeks before the start of the study.
-
Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of this compound).
-
Dosing: this compound is administered orally (e.g., in gelatin capsules) once daily for the duration of the study (e.g., 14 weeks).
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Blood Sampling: Blood samples are collected at specified time points (e.g., pre-study, and at regular intervals during the study) for hematology, clinical chemistry (including lipid panels), and pharmacokinetic analysis.
-
Ophthalmology Examinations: Conducted pre-study and at intervals during the study to assess for ocular changes.
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Tissues are collected, preserved, and examined microscopically.
Data Analysis:
-
Statistical analysis is performed to compare treatment groups to the control group for all measured parameters.
Summary and Conclusion
This compound is a potent inhibitor of HMG-CoA reductase, the key enzyme in cholesterol biosynthesis. Its mechanism of action is consistent with that of other statins, leading to a reduction in cholesterol synthesis and an increase in the clearance of LDL cholesterol from the circulation. In vivo studies in beagle dogs have demonstrated its cholesterol-lowering efficacy. However, these studies also revealed a dose-dependent toxicity profile, including the development of lenticular opacities and central nervous system lesions, some of which were not observed with other HMG-CoA reductase inhibitors. The high peak plasma concentrations of this compound may be associated with its systemic toxicity. Further research would be required to fully elucidate the therapeutic potential and safety profile of this compound.
References
L-645,164: A Comprehensive Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645,164 is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. As a monofluorinated-biphenyl, its structure is unique compared to other compounds in its pharmacological class, such as lovastatin and simvastatin. This structural distinction is believed to contribute to its specific toxicity profile. This technical guide provides a detailed overview of the available safety and toxicity data for L-645,164, with a focus on preclinical findings. The information is intended to guide researchers and drug development professionals in understanding the potential risks associated with this compound.
Introduction
L-645,164 was developed as a potent inhibitor of HMG-CoA reductase for the potential treatment of hypercholesterolemia. However, preclinical studies revealed a significant and, in some aspects, unique toxicity profile that has limited its development. This document summarizes the key findings from these preclinical safety assessments, presents the available quantitative data in a structured format, and outlines the experimental methodologies where information is available.
Preclinical Safety and Toxicity
The primary source of toxicity data for L-645,164 comes from a 14-week study in beagle dogs.[1] This study provides the most comprehensive look at the subchronic toxicity of the compound.
Subchronic Toxicity in Beagle Dogs
A 14-week oral toxicity study was conducted in beagle dogs to evaluate the potential toxic effects of L-645,164.[1]
| Dosage Group | Number of Animals | Duration of Dosing | Key Findings |
| 2 mg/kg/day | Not Specified | 14 weeks | Mild optic tract changes (vacuolation) in one dog.[1] |
| 10 mg/kg/day | Not Specified | 14 weeks | No significant findings reported in the abstract.[1] |
| 50 mg/kg/day | 8 | 14 weeks | - Subcapsular lenticular opacities in 6 of 8 dogs within 8 weeks.[1]- Increased serum alanine aminotransferase (ALT) activity (10x control) in one dog.[1]- Lesions of the optic nerve, acoustic-vestibular tract, and trapezoid decussation.[1]- Mild optic tract changes (vacuolation).[1]- Peak plasma drug levels > 5 µg/ml.[1] |
| Control | Not Specified | 14 weeks | No adverse effects reported. |
While the full experimental protocol is not publicly available, the study abstract outlines the following key design elements[1]:
-
Test System: Beagle dogs.
-
Administration Route: Oral.
-
Dosage Levels: 2, 10, and 50 mg/kg/day.
-
Dosing Duration: 14 consecutive weeks.
-
Key Assessments:
-
Ophthalmologic examinations (likely including slit-lamp biomicroscopy for lenticular opacity detection).
-
Serum biochemistry (including alanine aminotransferase activity).
-
Histopathology of various tissues, with a focus on the central and peripheral nervous systems (optic nerve, acoustic-vestibular tract, trapezoid decussation, optic tract).
-
Specific Toxicities
Ocular Toxicity
A significant finding in the beagle dog study was the development of subcapsular lenticular opacities (cataracts) in the majority of animals receiving the high dose of 50 mg/kg/day.[1] This effect appeared within 8 weeks of initiating treatment. This is a known class effect for some HMG-CoA reductase inhibitors.
Hepatotoxicity
One dog in the 50 mg/kg/day group exhibited a transient, yet significant, increase in serum alanine aminotransferase (ALT) levels, indicating potential liver injury.[1] Interestingly, a liver biopsy did not reveal significant microscopic changes, and the ALT levels returned to normal despite continued drug administration.[1]
Neurotoxicity
L-645,164 demonstrated a unique neurotoxic profile not previously observed with other HMG-CoA reductase inhibitors.[1] Lesions, characterized by vacuolation, were observed in the optic nerve, acoustic-vestibular tract, and trapezoid decussation in dogs treated with 50 mg/kg/day.[1] Milder changes in the optic tract were also seen at this dose and, notably, in one dog at the lowest dose of 2 mg/kg/day.[1] These findings suggest that the central nervous system is a primary target for L-645,164 toxicity. The unique chemical structure of L-645,164, a monofluorinated-biphenyl, is thought to be related to these specific neurotoxic effects.[1]
Pharmacokinetics and Toxicity
The study in beagle dogs indicated a strong correlation between high plasma concentrations of L-645,164 and the observed systemic toxicity. At the 50 mg/kg dose, peak plasma levels exceeded 5 micrograms/ml, which was noted to be an order of magnitude higher than pharmacologically equivalent doses of lovastatin and simvastatin.[1]
Signaling Pathways and Mechanisms of Toxicity
Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis
As an HMG-CoA reductase inhibitor, the primary mechanism of action of L-645,164 is the blockage of the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.
Caption: Inhibition of HMG-CoA Reductase by L-645,164.
The systemic depletion of downstream products of mevalonate, which are crucial for various cellular functions beyond cholesterol synthesis (e.g., isoprenylation of proteins), is a potential mechanism for the observed toxicities.
Postulated Mechanism of Neurotoxicity
The specific neurotoxicity of L-645,164 is likely multifactorial. The high plasma concentrations may lead to increased penetration into the central nervous system. The unique monofluorinated-biphenyl structure could contribute to off-target effects or the formation of toxic metabolites within neural tissues. The vacuolation observed suggests potential disruption of myelin or axonal transport, but further investigation is needed to elucidate the precise molecular mechanisms.
Experimental Workflows
The following diagram illustrates a generalized workflow for a subchronic oral toxicity study in beagle dogs, based on the information available for the L-645,164 study.
Caption: Generalized Workflow for a 14-Week Oral Toxicity Study.
Data Gaps and Future Directions
The current safety and toxicity profile of L-645,164 is primarily based on a single subchronic study in one species. Significant data gaps remain, including:
-
Acute Toxicity: No LD50 data is available.
-
Toxicity in other species: Studies in rodent or other non-rodent species have not been reported.
-
Genotoxicity: No information on the mutagenic or clastogenic potential of L-645,164 is available.
-
Carcinogenicity: Long-term carcinogenicity studies have not been conducted.
-
Reproductive and Developmental Toxicity: The effects of L-645,164 on fertility, reproduction, and embryonic development are unknown.
Further research would be necessary to fully characterize the safety profile of L-645,164. Mechanistic studies are particularly needed to understand the basis for its unique neurotoxicity.
Conclusion
L-645,164 is a potent HMG-CoA reductase inhibitor with a distinct toxicity profile characterized by ocular toxicity, potential for hepatotoxicity, and unique neurotoxic effects in beagle dogs. These toxicities appear to be dose-dependent and are associated with high plasma concentrations of the drug. The specific neurotoxic effects are likely linked to its monofluorinated-biphenyl structure. The significant safety concerns identified in preclinical studies would require extensive further investigation to warrant any potential clinical development. This guide provides a summary of the currently available information to aid in the risk assessment of this and structurally related compounds.
References
Methodological & Application
L-645164: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While primarily investigated for its cholesterol-lowering effects in vivo, its application in cell culture provides a valuable tool for studying cellular cholesterol homeostasis, isoprenoid biosynthesis, and the downstream effects of HMG-CoA reductase inhibition on various cellular processes. This document provides an overview of the mechanism of action of this compound and a generalized protocol for its use in a cell culture setting, based on established methods for other HMG-CoA reductase inhibitors.
Introduction
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor for the synthesis of cholesterol and various non-sterol isoprenoids. These isoprenoids are essential for diverse cellular functions, including post-translational modification of proteins (e.g., prenylation of small GTPases), synthesis of coenzyme Q10, and dolichol-linked glycoprotein synthesis. By inhibiting HMG-CoA reductase, this compound can be utilized in vitro to probe the roles of these pathways in cell proliferation, differentiation, signaling, and survival.
Mechanism of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase, binding to the active site of the enzyme and preventing the binding of the natural substrate, HMG-CoA. This inhibition leads to a reduction in the cellular pool of mevalonate and its downstream products. A key cellular response to the depletion of intracellular cholesterol is the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway. This leads to increased transcription of the genes encoding HMG-CoA reductase and the low-density lipoprotein (LDL) receptor, in a cellular attempt to compensate for the reduced cholesterol synthesis by increasing both endogenous production and exogenous uptake.
Signaling Pathway of HMG-CoA Reductase Inhibition
Caption: Inhibition of HMG-CoA Reductase by this compound and its cellular consequences.
Data Presentation
Currently, there is a lack of publicly available in vitro data specifically for this compound, such as IC50 values in various cell lines or effective concentrations for specific cellular effects. The primary published data for this compound focuses on in vivo toxicology studies in beagle dogs.[1]
Table 1: In Vivo Toxicology Data for this compound in Beagle Dogs
| Dosage (mg/kg/day) | Duration | Key Observations |
| 2, 10, 50 | 14 weeks | Subcapsular lenticular opacities (at 50 mg/kg/day), lesions of the optic nerve and acoustic-vestibular tract (at 50 mg/kg/day).[1] |
Researchers are encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific cell line and experimental endpoint.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture to study the effects of HMG-CoA reductase inhibition. These protocols should be optimized for the specific cell line and research question.
Protocol 1: Determination of the IC50 of this compound for Cell Proliferation
This protocol aims to determine the concentration of this compound that inhibits the proliferation of a chosen cell line by 50%.
Materials:
-
This compound
-
Selected cell line (e.g., HepG2, A549, or a cell line relevant to the research)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
Cell Proliferation Assay:
-
Following the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Protocol 2: Analysis of Cholesterol Biosynthesis Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on de novo cholesterol synthesis using radiolabeled acetate.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Complete cell culture medium
-
Lipoprotein-deficient serum (LPDS)
-
[¹⁴C]-Acetate
-
This compound at various concentrations
-
Scintillation counter and scintillation fluid
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Cell Culture and Lipid Depletion:
-
Culture hepatocytes in complete medium until they reach near confluency.
-
To upregulate the cholesterol synthesis pathway, switch the cells to a medium containing LPDS for 24-48 hours prior to the experiment.
-
-
Treatment with this compound:
-
Pre-incubate the lipid-depleted cells with various concentrations of this compound (and a vehicle control) in the LPDS-containing medium for 2-4 hours.
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well and incubate for an additional 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Extract the cellular lipids using a suitable solvent mixture (e.g., hexane:isopropanol, 3:2, v/v).
-
-
Separation and Quantification:
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the cholesterol bands from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of each sample.
-
Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the vehicle control.
-
Logical Relationship for Cholesterol Synthesis Assay
Caption: Logical flow of the cholesterol biosynthesis inhibition assay.
Conclusion
This compound is a valuable research tool for investigating the cellular consequences of HMG-CoA reductase inhibition. The provided generalized protocols offer a starting point for researchers to design experiments tailored to their specific interests. Due to the limited availability of in vitro data for this compound, it is crucial to perform thorough dose-response and time-course experiments to establish the optimal experimental conditions for each specific cell line and assay. Careful consideration of appropriate controls, such as mevalonate rescue experiments, will strengthen the interpretation of the results and confirm that the observed effects are indeed due to the inhibition of the HMG-CoA reductase pathway.
References
L-645164 for In Vitro Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. While clinical development of this compound has been limited, its mechanism of action as an HMG-CoA reductase inhibitor makes it a valuable tool for in vitro research, particularly in oncology. By inhibiting the mevalonate pathway, this compound disrupts the synthesis of cholesterol and essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are critical for the post-translational modification and function of small GTPases, including RAS and RHO, which are key regulators of signaling pathways implicated in cancer cell proliferation, survival, migration, and invasion.
Mechanism of Action and Signaling Pathways
This compound inhibits HMG-CoA reductase, leading to the depletion of downstream products of the mevalonate pathway. This has significant consequences on multiple critical signaling pathways in cancer cells:
-
RAS/MEK/ERK Pathway: The RAS family of small GTPases requires farnesylation for membrane localization and activation. By reducing FPP levels, this compound can inhibit RAS signaling, thereby suppressing downstream activation of the MEK/ERK pathway, which is crucial for cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of isoprenoid synthesis can indirectly affect the PI3K/Akt/mTOR pathway, leading to decreased cell viability and induction of apoptosis.
-
Rho/ROCK Pathway: The Rho family of GTPases, which depend on geranylgeranylation for their function, are key regulators of the actin cytoskeleton, cell motility, and invasion. By decreasing GGPP levels, this compound can disrupt Rho-mediated signaling, leading to inhibition of cancer cell migration and invasion.
Signaling Pathway of HMG-CoA Reductase Inhibitors in Cancer Cells
Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway and downstream signaling.
Quantitative Data Summary
As specific data for this compound in cancer cell lines is limited, the following table summarizes reported IC50 values for other HMG-CoA reductase inhibitors (statins) in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| HMG-CoA Reductase Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Simvastatin | Ovarian Cancer Cells | Ovarian Cancer | Varies | 24 |
| Cerivastatin | MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| Fluvastatin | A20 (lymphoma) | Lymphoma | Not specified | Not specified |
| Atorvastatin | A20 (lymphoma) | Lymphoma | Not specified | Not specified |
Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration of this compound for each specific in vitro model.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the anti-cancer effects of this compound. These should be adapted and optimized for specific cell lines and research questions.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the activation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 3: Cell Migration/Invasion Assay (e.g., Transwell Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for migration and invasion assays, respectively)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Pre-treat cells with this compound for a specified duration.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add complete medium to the lower chamber.
-
Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate to allow for cell migration/invasion.
-
Staining and Visualization:
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Experimental Workflow for In Vitro Testing of this compound
Caption: A typical workflow for evaluating the in vitro anti-cancer effects of this compound.
Conclusion
This compound, as an HMG-CoA reductase inhibitor, holds potential as a research tool for investigating the role of the mevalonate pathway in cancer biology. The provided application notes and protocols offer a framework for initiating in vitro studies with this compound. Researchers are strongly encouraged to perform thorough dose-response experiments to determine the optimal working concentrations for their specific cell models and to validate the on-target effects of this compound. Careful experimental design and data interpretation will be crucial for elucidating the therapeutic potential of targeting HMG-CoA reductase in oncology.
Application Notes and Protocols for a Cell-Based Assay of L-645164, an HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] By inhibiting HMGCR, this compound effectively reduces the production of mevalonic acid, a crucial precursor for cholesterol synthesis.[1] This mechanism of action makes this compound a compound of interest for research into conditions associated with elevated cholesterol levels.
The activity of HMG-CoA reductase is tightly regulated within the cell. Low intracellular cholesterol levels trigger a signaling cascade involving the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Upon activation, SREBP-2 translocates to the nucleus and enhances the transcription of the HMGCR gene, leading to increased enzyme synthesis. Conversely, high sterol levels promote the degradation of HMGCR.[3][4] Understanding the impact of compounds like this compound on this pathway is crucial for drug development.
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on HMG-CoA reductase. The described method is based on the spectrophotometric measurement of NADPH consumption, a direct indicator of HMGCR activity.[5]
HMG-CoA Reductase Signaling Pathway
The synthesis of cholesterol is a vital cellular process, and its regulation is centered around the activity of HMG-CoA reductase. The following diagram illustrates the key steps in the HMG-CoA reductase signaling pathway and the point of inhibition by this compound.
Caption: HMG-CoA Reductase signaling pathway and this compound inhibition.
Experimental Protocols
This section details the protocol for a cell-based assay to measure the inhibitory effect of this compound on HMG-CoA reductase activity.
Cell Line Selection and Culture
Human hepatoma cell lines, such as HepG2, are suitable for this assay as they express high levels of HMG-CoA reductase.
-
Cell Line: HepG2 (or another suitable cell line with high HMGCR expression).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Preparation of Cell Lysates
-
Seed HepG2 cells in 10 cm culture dishes and grow to 80-90% confluency.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
HMG-CoA Reductase Activity Assay Protocol
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)
-
NADPH solution (10 mM stock in assay buffer)
-
HMG-CoA solution (10 mM stock in dH2O)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive Control Inhibitor (e.g., Pravastatin or Atorvastatin)
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a reagent mix containing:
-
Assay Buffer
-
4 µL NADPH solution (final concentration ~400 µM)
-
6 µL HMG-CoA solution (final concentration ~600 µM)
-
-
Set up the Assay Plate:
-
Blank: Add assay buffer to a well.
-
No Inhibitor Control: Add cell lysate (containing a predetermined amount of protein, e.g., 50-100 µg) and the corresponding volume of solvent (e.g., DMSO) to a well.
-
Test Compound (this compound): Add cell lysate and varying concentrations of this compound to respective wells.
-
Positive Control: Add cell lysate and a known HMGCR inhibitor (e.g., Pravastatin) to a well.
-
-
Adjust the volume in all wells to a final volume (e.g., 100 µL) with the assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction: Add the Reagent Mix to all wells.
-
Measure Absorbance: Immediately start measuring the absorbance at 340 nm at 37°C every minute for 30-60 minutes.
Experimental Workflow Diagram
Caption: Workflow for the this compound cell-based HMG-CoA reductase assay.
Data Presentation
The rate of NADPH consumption is determined from the linear portion of the kinetic curve (ΔA340/min). The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (RateNo Inhibitor - Ratethis compound) / RateNo Inhibitor ] * 100
The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Quantitative Data for HMG-CoA Reductase Inhibitors
The following table summarizes the inhibitory potency of various statins against HMG-CoA reductase, which can serve as a reference for a newly characterized inhibitor like this compound.
| Compound | IC50 (nM) | Ki (nM) | Notes |
| Atorvastatin | 11 | - | A competitive inhibitor of HMG-CoA reductase.[6] |
| Fluvastatin | 40 - 100 | - | A competitive inhibitor of HMG-CoA reductase.[7] |
| Lovastatin | 77 | - | A competitive inhibitor of HMG-CoA reductase.[6] |
| Pitavastatin | 6.8 | 1.7 | A highly potent inhibitor of HMG-CoA reductase.[7][8] |
| Rosuvastatin | 11 | - | A competitive inhibitor of HMG-CoA reductase.[6] |
| Simvastatin | - | - | A potent inhibitor of HMG-CoA reductase (IC50 of 9 µM for P-gp).[9] |
Conclusion
The provided application notes and protocols describe a robust and reliable cell-based assay for characterizing the inhibitory activity of this compound on HMG-CoA reductase. This assay is crucial for the preclinical evaluation of this compound and similar compounds, providing valuable data on their potency and mechanism of action. The detailed methodology and data analysis workflow will enable researchers to efficiently screen and characterize potential HMG-CoA reductase inhibitors in a drug discovery setting.
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein Metabolism and Cholesterol Synthesis – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pitavastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 9. HMG-CoA reductase inhibitors (statins) characterized as direct inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-645,164 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645,164 is a potent, structurally unique, synthetic monofluorinated-biphenyl inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this key enzyme, L-645,164 effectively blocks the conversion of HMG-CoA to mevalonate, a critical precursor for the synthesis of cholesterol and various non-sterol isoprenoids. This mechanism of action makes L-645,164 a valuable tool for in vitro and in vivo studies related to cholesterol metabolism, isoprenoid-dependent signaling pathways, and the development of therapeutic agents targeting these processes.
These application notes provide an overview of the use of L-645,164 in a laboratory setting, including its mechanism of action, protocols for key experiments, and relevant quantitative data.
Mechanism of Action
L-645,164 exerts its biological effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the synthesis of cholesterol and other isoprenoids. Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for various cellular processes, including the post-translational modification of proteins like small GTPases (e.g., Ras and Rho), which are critical for cell signaling and proliferation.[2][3][4]
The inhibition of HMG-CoA reductase by L-645,164 leads to a reduction in the intracellular pool of mevalonate and its downstream products. This can have several consequences, including:
-
Reduced Cholesterol Synthesis: A primary and direct effect.
-
Inhibition of Protein Prenylation: Decreased availability of FPP and GGPP impairs the farnesylation and geranylgeranylation of proteins, affecting their localization and function.
-
Modulation of Cell Signaling: By affecting the function of prenylated signaling proteins, L-645,164 can influence pathways that control cell growth, differentiation, and survival.
Data Presentation
The following table summarizes the available quantitative data for L-645,164 from a 14-week toxicity study in beagle dogs.
| Parameter | Dosage | Value | Species | Study Duration | Reference |
| Dosage Range | 2, 10, 50 mg/kg/day | N/A | Beagle Dog | 14 weeks | [1] |
| Peak Plasma Level | 50 mg/kg/day | > 5 µg/mL | Beagle Dog | 14 weeks | [1] |
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay
This protocol is designed to determine the inhibitory activity of L-645,164 on HMG-CoA reductase in vitro. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the enzymatic reaction.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
L-645,164 stock solution (dissolved in a suitable solvent like DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of HMG-CoA, NADPH, and L-645,164 in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
L-645,164 at various concentrations (or vehicle control)
-
HMG-CoA reductase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add NADPH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of L-645,164.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value of L-645,164 by fitting the data to a suitable dose-response curve.
-
Cell-Based Cholesterol Synthesis Assay
This protocol measures the effect of L-645,164 on de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
L-645,164 stock solution
-
[¹⁴C]-Acetate or [³H]-Mevalonate
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of L-645,164 (or vehicle control) for a predetermined time (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]-Acetate or [³H]-Mevalonate to the culture medium and incubate for a further 2-4 hours.
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a suitable solvent mixture.
-
-
Separation and Quantification:
-
Separate the extracted lipids by TLC.
-
Identify the cholesterol band by co-migration with a cholesterol standard.
-
Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of the cell lysate.
-
Compare the amount of newly synthesized cholesterol in L-645,164-treated cells to the control cells.
-
Western Blot Analysis of Protein Prenylation
This protocol assesses the effect of L-645,164 on the prenylation of specific proteins by observing changes in their electrophoretic mobility. Unprenylated proteins often migrate slower on SDS-PAGE gels.
Materials:
-
Cultured cells
-
L-645,164 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Primary antibodies against prenylated proteins (e.g., Ras, RhoA) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with L-645,164 at various concentrations for 24-48 hours.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Compare the band intensity and mobility of the target proteins in treated versus control samples.
-
A shift to a higher molecular weight or the appearance of a slower migrating band can indicate an accumulation of the unprenylated form of the protein.
-
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway and highlights the point of inhibition by L-645,164.
Impact on Protein Prenylation and Cell Signaling
This diagram shows how the inhibition of HMG-CoA reductase by L-645,164 can affect downstream protein prenylation and cell signaling.
Experimental Workflow: In Vitro Inhibition Study
The following workflow outlines the key steps for assessing the in vitro inhibitory effect of L-645,164.
References
- 1. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoprenoids and protein prenylation: implications in the pathogenesis and therapeutic intervention of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-645164 Stability and Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As with many small molecule inhibitors, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro and in vivo studies. Understanding the solubility and stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for assessing the solubility and stability of this compound in DMSO and a summary of the key signaling pathway it modulates.
Data Presentation
Accurate and consistent data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide a template for summarizing quantitative data on the solubility and stability of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Method | Temperature (°C) | Solubility (mM) | Observations |
| Kinetic Solubility | Turbidimetric Assay | 25 | > 50 | No precipitation observed |
| Thermodynamic Solubility | Shake-Flask Method | 25 | 45.2 | Saturated solution |
| Stock Solution | Visual Inspection | 4 | > 100 | Clear solution |
Note: The data presented in this table are for illustrative purposes and should be replaced with experimentally determined values.
Table 2: Stability of this compound in DMSO
| Storage Condition | Duration | Purity (%) by HPLC | Degradation Products Detected |
| Room Temperature (~25°C) | 24 hours | 99.5 | Minor peak at RRT 0.85 |
| 4°C | 1 week | 99.8 | None detected |
| -20°C | 1 month | 99.9 | None detected |
| -20°C (3 Freeze-Thaw Cycles) | N/A | 99.7 | None detected |
Note: The data presented in this table are for illustrative purposes and should be replaced with experimentally determined values.
Signaling Pathway
This compound, as an HMG-CoA reductase inhibitor, targets a critical step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and various non-sterol isoprenoids.
Caption: HMG-CoA Reductase Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound in DMSO.
Protocol 1: Determination of Kinetic Solubility in DMSO by Turbidimetric Assay
Objective: To rapidly assess the aqueous solubility of this compound from a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with turbidity measurement capability (e.g., at 650 nm)
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly using a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the absorbance (turbidity) of each well at 650 nm.
-
Include control wells containing PBS with 1% DMSO (blank).
Data Analysis: A significant increase in absorbance in the compound-containing wells compared to the blank indicates precipitation and poor kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Determination of Thermodynamic Solubility in DMSO by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or orbital shaker
-
Microcentrifuge
-
HPLC system with UV detector
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a known volume of DMSO (e.g., 500 µL).
-
Incubate the tube on a thermomixer or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration.
Data Analysis: Quantify the concentration of this compound in the diluted sample against a standard curve. Calculate the original solubility in DMSO by applying the dilution factor.
Protocol 3: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration.
-
Storage: Store the vials under the desired conditions:
-
Room temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature before analysis.
-
Analyze each sample by HPLC.
Data Analysis: Compare the peak area of this compound and the presence of any new peaks (degradation products) at each time point to the T0 sample. Calculate the percentage of this compound remaining.
Caption: Workflow for Stability Assessment of this compound in DMSO.
Disclaimer
The information and protocols provided in these application notes are intended for guidance and research purposes only. It is essential to validate these methods in your laboratory and for your specific experimental conditions. The illustrative data should not be considered as certified values for this compound.
Application Notes and Protocols for L-645164 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, this compound holds potential for research in cholesterol metabolism, cardiovascular diseases, and other conditions where the mevalonate pathway is implicated. Accurate and reproducible experimental results depend on the correct preparation of stock solutions. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical Properties and Solubility
Table 1: General Solubility of HMG-CoA Reductase Inhibitors
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | A common solvent for preparing high-concentration stock solutions for in vitro use. For example, Atorvastatin has a solubility of approximately 15 mg/mL in DMSO.[1] |
| Ethanol | Generally soluble | Another common organic solvent for stock solution preparation. Atorvastatin shows a solubility of about 0.5 mg/mL in ethanol.[1] |
| Dimethylformamide (DMF) | Generally soluble | Atorvastatin is soluble in DMF at approximately 25 mg/mL.[1] |
| Water | Generally insoluble or sparingly soluble | Most statins are poorly soluble in water and aqueous buffers.[2] |
| Phosphate Buffered Saline (PBS) | Sparingly soluble | For aqueous solutions, initial dissolution in an organic solvent is often required, followed by dilution in buffer.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays and enzymatic screenings.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Molecular Weight (MW) of this compound: This information is critical for accurate molar concentration calculations and should be available from the compound supplier.
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh a small amount of this compound powder (e.g., 1 mg). Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Calculating the Required Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)
For example, for 1 mg of a compound with a hypothetical MW of 400 g/mol : Volume (µL) = ((0.001 g / 400 g/mol ) / 0.010 mol/L) * 1,000,000 = 250 µL
-
Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential compound degradation.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability, protected from light.
Protocol 2: Preparation of an this compound Formulation for In Vivo Administration
This protocol provides a general method for preparing a formulation suitable for oral gavage or injection in animal models. The final concentration will depend on the specific experimental design and dosing requirements.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water, or a solution containing co-solvents like PEG300 and Tween-80)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution. For example, to make a 0.5% CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Calculating the Required Amount of this compound: Based on the desired final concentration and total volume, calculate the mass of this compound needed.
-
Dispersion of the Compound: Weigh the calculated amount of this compound and add it to the prepared vehicle.
-
Homogenization: Vigorously mix the suspension using a homogenizer or sonicator until a uniform dispersion is achieved.
-
Storage: Prepare this formulation fresh before each use. If short-term storage is necessary, keep it at 4°C and protected from light. Ensure to re-homogenize before administration.
Signaling Pathway and Experimental Workflow
This compound, as an HMG-CoA reductase inhibitor, targets a critical step in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
Diagram 1: HMG-CoA Reductase Signaling Pathway
References
Application Notes: HMG-CoA Reductase Activity Assay Using L-645,164
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1][2] As such, it is a critical target for therapeutic intervention in hypercholesterolemia and cardiovascular diseases.[3] The most common class of drugs targeting this enzyme are statins, which act as competitive inhibitors.[4] L-645,164 is a potent inhibitor of HMG-CoA reductase, and this document provides a detailed protocol for assessing its inhibitory activity using a spectrophotometric assay.[5]
The assay detailed herein is based on monitoring the decrease in absorbance of NADPH at 340 nm.[6][7] HMG-CoA reductase utilizes NADPH as a cofactor to reduce HMG-CoA to mevalonate.[2][6] The rate of NADPH oxidation is directly proportional to the enzyme's activity. By measuring the change in absorbance over time, the enzymatic activity can be quantified. The inhibitory effect of compounds like L-645,164 can be determined by measuring the reduction in enzyme activity in the presence of the inhibitor.
Principle of the Assay
The enzymatic reaction catalyzed by HMG-CoA reductase is as follows:
HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + Coenzyme A[7]
The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which leads to a decrease in absorbance at 340 nm. The inhibitory potential of L-645,164 is quantified by comparing the rate of NADPH consumption in the presence of the inhibitor to the rate in its absence.
Data Presentation: Inhibitory Activity of HMG-CoA Reductase Inhibitors
| Inhibitor | IC50 (nM) | Notes |
| L-645,164 | Not Available | Described as a potent inhibitor. |
| Atorvastatin | 8 | A widely prescribed statin drug. |
| Simvastatin | 11.2 | A commonly used statin. |
| Pravastatin | 44.1 | A hydrophilic statin. |
| Rosuvastatin | 5.4 | A potent, synthetic statin. |
| Fluvastatin | 27.6 | A synthetic statin. |
| Lovastatin | 3.4 | A naturally derived statin. |
| Pitavastatin | 6.8 | A potent statin with minimal metabolism by CYP enzymes. |
Experimental Protocols
This section provides a detailed methodology for performing the HMG-CoA reductase activity assay to evaluate the inhibitory effect of L-645,164.
Materials and Reagents
-
HMG-CoA Reductase (purified enzyme)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 2 mM DTT)
-
L-645,164 (test inhibitor)
-
Control Inhibitor (e.g., Pravastatin)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
-
Pipettes and tips
-
Reagent reservoirs
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 2 mM DTT. Store at 4°C.
-
HMG-CoA Reductase: Reconstitute the lyophilized enzyme in cold assay buffer to the desired stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in ultrapure water. Aliquot and store at -20°C.
-
NADPH Solution: Prepare a fresh stock solution of NADPH in assay buffer on the day of the experiment. Protect from light.
-
L-645,164 Stock Solution: Dissolve L-645,164 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the L-645,164 stock solution in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
Assay Procedure
-
Reaction Mix Preparation: Prepare a master mix containing assay buffer, HMG-CoA, and NADPH. The final concentrations in the reaction well should be optimized, but typical concentrations are in the range of 0.1-0.5 mM for HMG-CoA and 0.1-0.4 mM for NADPH.
-
Plate Setup:
-
Blank (No Enzyme) Wells: Add reaction mix and the same volume of assay buffer instead of the enzyme.
-
Vehicle Control (No Inhibitor) Wells: Add reaction mix, enzyme, and the same volume of vehicle (e.g., DMSO diluted in assay buffer) as used for the inhibitor.
-
Test Inhibitor (L-645,164) Wells: Add reaction mix, enzyme, and the desired concentrations of L-645,164.
-
Positive Control Inhibitor Wells: Add reaction mix, enzyme, and a known inhibitor like pravastatin at a concentration expected to give significant inhibition.
-
-
Pre-incubation: Add the test inhibitor or vehicle to the respective wells. Then, add the HMG-CoA reductase enzyme to all wells except the blank. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the reaction by adding the HMG-CoA and NADPH master mix to all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percent inhibition for each concentration of L-645,164 using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualizations
HMG-CoA Reductase Signaling Pathway
Caption: The Mevalonate Pathway and Inhibition by L-645,164.
Experimental Workflow for HMG-CoA Reductase Inhibition Assay
Caption: Workflow for determining the IC50 of L-645,164.
References
- 1. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of protease activities in acidified bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Inhibition of cholesterol absorption by HMG-CoA reductase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols for High-Throughput Screening of L-645164 and other HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Inhibition of HMGCR is a clinically validated strategy for lowering cholesterol levels and treating cardiovascular diseases. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel HMGCR inhibitors. These application notes provide detailed protocols for both a biochemical and a cell-based HTS assay to evaluate compounds like this compound.
Mechanism of Action and Signaling Pathway
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol and other isoprenoids.[2] The activity of HMGCR is tightly regulated by a negative feedback mechanism involving sterols. Low intracellular cholesterol levels trigger the activation of Sterol Regulatory Element-Binding Protein (SREBP-2), which upregulates the transcription of the HMGCR gene and the low-density lipoprotein receptor (LDLR) gene.[2][3] Inhibitors like this compound competitively block the active site of HMGCR, leading to reduced cholesterol synthesis.
HMG-CoA Reductase Signaling Pathway
Caption: Simplified signaling pathway of HMG-CoA reductase and its inhibition.
Data Presentation
The potency of HMG-CoA reductase inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for well-characterized HMGCR inhibitors, which can be used as a reference for data generated from HTS campaigns.
| Compound | Target | Assay Type | IC50 (nM) |
| Atorvastatin | HMG-CoA Reductase | Cell-free | 11[4] |
| Simvastatin | HMG-CoA Reductase | Cell-free | ~1 |
| Pravastatin | HMG-CoA Reductase | Cell-free | 44 |
| Rosuvastatin | HMG-CoA Reductase | Cell-free | 11[5] |
| Pitavastatin | HMG-CoA Reductase | Cell-free | 6.8[4] |
| Fluvastatin | HMG-CoA Reductase | Human liver microsomes | 40-100[4] |
Experimental Protocols
Application Note 1: Biochemical High-Throughput Screening for HMG-CoA Reductase Inhibitors
Principle: This biochemical assay measures the activity of purified HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[6][7][8][9] This assay is suitable for a high-throughput format to screen for direct inhibitors of the enzyme.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate buffer, pH 7.5, containing DTT and EDTA)
-
Purified HMG-CoA Reductase (catalytic domain)
-
HMG-CoA substrate solution
-
NADPH solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well or 384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Experimental Workflow:
Caption: Workflow for a biochemical HTS assay for HMGCR inhibitors.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (e.g., Pravastatin) in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well microplate. For negative controls (maximum enzyme activity), dispense DMSO alone. For blank controls (no enzyme activity), dispense buffer.
-
-
Enzyme Addition:
-
Prepare a solution of HMG-CoA reductase in pre-warmed (37°C) assay buffer.
-
Add the enzyme solution (e.g., 20 µL) to all wells except the blank controls.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Prepare a reaction mix containing HMG-CoA and NADPH in assay buffer.
-
Add the reaction mix (e.g., 20 µL) to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each test compound concentration relative to the negative (DMSO) control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Application Note 2: Cell-Based High-Throughput Screening for HMG-CoA Reductase Inhibitors
Principle: This cell-based assay measures the activity of HMG-CoA reductase within a cellular context by quantifying the production of mevalonate or a downstream product.[10] This approach allows for the identification of compounds that inhibit HMGCR activity and are cell-permeable. A common method involves using liquid chromatography-mass spectrometry (LC-MS) to detect mevalonolactone, the cyclized form of mevalonate.[10]
Materials:
-
Human liver cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Atorvastatin)
-
96-well cell culture plates
-
LC-MS system
Experimental Workflow:
Caption: Workflow for a cell-based HTS assay for HMGCR inhibitors.
Protocol:
-
Cell Culture and Plating:
-
Culture HepG2 cells under standard conditions.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
-
Sample Preparation for LC-MS:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and process the lysate to extract metabolites, including mevalonolactone. This may involve protein precipitation and centrifugation.
-
-
LC-MS Analysis:
-
Analyze the extracted samples using a validated LC-MS method to quantify the levels of mevalonolactone.
-
-
Data Analysis:
-
Normalize the mevalonolactone levels to the total protein concentration in each well.
-
Calculate the percent inhibition of mevalonate production for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
Conclusion
The described biochemical and cell-based high-throughput screening assays provide robust platforms for the identification and characterization of HMG-CoA reductase inhibitors like this compound. The choice of assay will depend on the specific goals of the screening campaign, with the biochemical assay being ideal for identifying direct enzyme inhibitors and the cell-based assay providing additional information on cell permeability and intracellular activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Post-Translational Regulation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. mybiosource.com [mybiosource.com]
- 9. abcam.cn [abcam.cn]
- 10. Cell-based screen of HMG-CoA reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-645164 in Studying Statin-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-645164 is a potent, structurally distinct, synthetic monofluorinated-biphenyl inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] As a member of the statin class of drugs, this compound serves as a valuable tool for researchers studying the cellular and systemic effects of HMG-CoA reductase inhibition. These effects extend beyond cholesterol reduction and include a range of pleiotropic effects relevant to cardiovascular disease, central nervous system disorders, and oncology.[1][2]
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate its impact on cholesterol metabolism and cellular signaling. The provided methodologies are designed to be adaptable to specific research needs and cell systems.
Quantitative Data
| Parameter | Value | Species | Duration | Source |
| Oral Dosage | 2, 10, or 50 mg/kg/day | Beagle Dog | 14 weeks | [1] |
| Peak Plasma Concentration | > 5 µg/mL | Beagle Dog | Not Specified | [1] |
| (at 50 mg/kg/day dosage) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental application of this compound, the following diagrams are provided.
References
Application Notes and Protocols for L-645164 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-645164, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, in primary cell culture experiments. The provided protocols are based on established methodologies for small molecule treatment of primary cells and data from analogous HMG-CoA reductase inhibitors (statins).
Introduction
This compound is a synthetic monofluorinated-biphenyl compound that potently inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoids essential for various cellular functions, including cell signaling, proliferation, and survival.[1][2] Inhibition of this pathway by compounds like this compound can have significant effects on cellular processes and is an area of active research in fields such as cancer biology and cardiovascular disease.[3][4] These notes provide detailed protocols for researchers to investigate the effects of this compound on primary cell cultures.
Principle of the Method
The experimental workflow involves the isolation and culture of primary cells, followed by treatment with varying concentrations of this compound. The cellular response to the treatment is then assessed using various assays, such as cell viability assays and western blotting, to determine the compound's impact on cell proliferation, apoptosis, and specific signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies using other HMG-CoA reductase inhibitors (statins) in primary cell cultures. This information can serve as a valuable reference for designing experiments with this compound, including selecting appropriate concentration ranges.
Table 1: Effects of HMG-CoA Reductase Inhibitors on Primary Cell Viability and Function
| Compound | Primary Cell Type | Concentration | Effect | Reference |
| Mevastatin | Human Monocytes | >1 µM | Induction of apoptosis | [5] |
| Simvastatin | Hamster Hepatocytes | 10 µM | 212% increase in apoAI synthesis | [6] |
| Simvastatin | Rat Skeletal Muscle Cells | 1-5 µM | Decreased protein concentration and CK activity | [7] |
| Simvastatin | Ovarian Cancer Cells | 3-23 µM (IC50) | Inhibition of cell proliferation | [4] |
| Atorvastatin | Endothelial Progenitor Cells | Dose-dependent | Inhibition of senescence, increased proliferation | [8] |
| Atorvastatin | Human Endometrial Stromal Cells | 1-10 µM | Decreased number of viable cells | [9] |
| Atorvastatin | Human CD4+ T cells | 5-10 µM | Reduced in-vitro function | [10] |
| Atorvastatin | Human Umbilical Vein Endothelial Cells (HUVECs) | 35-70 µM | Increased apoptosis | [11] |
Table 2: IC50 Values of Various HMG-CoA Reductase Inhibitors
| Compound | Target | IC50 | Reference |
| Atorvastatin | HMG-CoA Reductase | 3-20 nM | [12] |
| Fluvastatin | HMG-CoA Reductase | 3-20 nM | [12] |
| Pitavastatin | HMG-CoA Reductase | 3-20 nM | [12] |
| Rosuvastatin | HMG-CoA Reductase | 3-20 nM | [12] |
| Simvastatin acid | HMG-CoA Reductase | 3-20 nM | [12] |
| Caffeoylquinic Acid | HMG-CoA Reductase | 217 µg/ml | [13] |
Experimental Protocols
Protocol 1: General Primary Cell Culture
Note: The isolation and culture conditions for primary cells are highly dependent on the tissue of origin. This is a generalized protocol, and it is crucial to consult specific literature for the cell type of interest.
-
Tissue Dissociation:
-
Aseptically collect fresh tissue.
-
Mince the tissue into small pieces (1-2 mm³).
-
Incubate the minced tissue in a dissociation buffer containing enzymes like collagenase, dispase, and/or trypsin at 37°C with gentle agitation. The incubation time will vary depending on the tissue type.
-
-
Cell Isolation:
-
Following dissociation, pass the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in an appropriate culture medium.
-
-
Cell Plating and Culture:
-
Plate the cells onto culture dishes pre-coated with an appropriate extracellular matrix component (e.g., collagen, fibronectin, or poly-L-lysine) if necessary.[14]
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Protocol 2: this compound Stock Solution Preparation and Treatment
-
Stock Solution Preparation:
-
This compound is a lipophilic compound. Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response study with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific primary cell type and experimental endpoint.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including a vehicle-only control.
-
Remove the existing culture medium from the primary cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound as described in Protocol 2. Include a vehicle-only control and an untreated control.
-
-
MTS Reagent Addition:
-
After the desired incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 4: Western Blot Analysis of Signaling Proteins
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in a sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total Akt, ERK, or other proteins in the mevalonate pathway).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: HMG-CoA reductase pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. Mevalonate pathway: Significance and symbolism [wisdomlib.org]
- 2. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 3. The interplay between cell signalling and the mevalonate pathway in cancer [cancer.fr]
- 4. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMG-CoA reductase inhibition aborts functional differentiation and triggers apoptosis in cultured primary human monocytes: a potential mechanism of statin-mediated vasculoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simvastatin, an HMG-CoA reductase inhibitor, induces the synthesis and secretion of apolipoprotein AI in HepG2 cells and primary hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of HMG-CoA reductase inhibitors on growth and differentiation of cultured rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMG-CoA reductase inhibitors reduce senescence and increase proliferation of endothelial progenitor cells via regulation of cell cycle regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High concentrations of atorvastatin reduce in‐vitro function of conventional T and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. DSpace [helda.helsinki.fi]
- 13. scielo.br [scielo.br]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: L-645,164 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-645,164, a potent and structurally unique HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is L-645,164 and what is its primary mechanism of action?
L-645,164 is a potent, synthetic monofluorinated-biphenyl inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, L-645,164 reduces the production of mevalonate, leading to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the cell surface, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the circulation.
Q2: Are there any known off-target effects or unique toxicities associated with L-645,164?
A 1989 study in beagle dogs indicated that L-645,164, at high doses (50 mg/kg/day), can induce central nervous system (CNS) lesions, a toxicity not observed with other structurally unrelated HMG-CoA reductase inhibitors like lovastatin and simvastatin at pharmacologically equivalent doses. This suggests that the unique monofluorinated-biphenyl structure of L-645,164 may contribute to these specific off-target effects. Researchers should be mindful of potential neurotoxic effects in their experimental models, especially in long-term or high-concentration studies.
Q3: What are the solubility and stability properties of L-645,164?
Q4: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
Inconsistent results with HMG-CoA reductase inhibitors like L-645,164 can arise from several factors:
-
Compound Stability: Degradation of L-645,164 in the experimental buffer.
-
Cellular Efflux: Active transport of the compound out of the cells by efflux pumps.
-
Cell Health and Density: Variations in cell viability, confluency, and metabolic state can alter the cellular response.
-
Assay Interference: Components of the cell culture medium or the detection reagents may interfere with the assay.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value in an HMG-CoA Reductase Activity Assay
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure the purified or recombinant HMG-CoA reductase is stored correctly and handled on ice. Avoid repeated freeze-thaw cycles. |
| Substrate/Cofactor Degradation | Prepare fresh solutions of HMG-CoA and NADPH for each experiment. Protect NADPH solutions from light. |
| Incorrect Buffer Conditions | Verify that the pH and ionic strength of the assay buffer are optimal for HMG-CoA reductase activity. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate concentrations. |
| L-645,164 Precipitation | Visually inspect for any precipitation after diluting the L-645,164 stock solution into the assay buffer. If precipitation is observed, try using a lower concentration or a different co-solvent. |
Issue 2: Unexpected Cellular Toxicity in a Cell-Based Assay
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration range of L-645,164 for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Off-Target Effects | Given the known CNS toxicity in animal models, consider that L-645,164 may have unique off-target effects in your cell line. Assess markers of cellular stress or apoptosis. |
| Interaction with Media Components | Some components of the cell culture media may interact with L-645,164, leading to toxic byproducts. |
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data for the IC50 and binding affinity (Kd) of L-645,164. The primary literature describes it as a "potent" inhibitor. For comparison, other well-characterized HMG-CoA reductase inhibitors have the following reported values:
| Compound | IC50 / Ki | Assay System |
| Atorvastatin | IC50: 8 nM | Cell-free |
| Fluvastatin | IC50: 40 nM | Human liver microsomes |
| Lovastatin | IC50: 3.4 nM | Cell-free |
| Pitavastatin | IC50: 6.8 nmol/L | Not specified |
| Simvastatin | Ki: 0.1-0.2 nM | Cell-free |
Note: IC50 and Ki values are highly dependent on the specific assay conditions and should be determined empirically for L-645,164 in the experimental system being used.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
Purified or recombinant HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
L-645,164 stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of L-645,164 in the assay buffer from the stock solution. Include a vehicle control (DMSO) and a no-inhibitor control.
-
In each well of the microplate, add the assay buffer, NADPH solution, and the L-645,164 dilution or control.
-
Initiate the reaction by adding the HMG-CoA substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Calculate the rate of reaction for each concentration of L-645,164.
-
Plot the percentage of inhibition against the logarithm of the L-645,164 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Technical Support Center: Optimizing L-645164 Concentration in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of L-645164 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway.[1][2] By inhibiting HMG-CoA reductase, this compound not only reduces the endogenous synthesis of cholesterol but also decreases the production of essential isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras, Rho, and Rac, which are key signaling molecules involved in cell proliferation, migration, and survival.
Q2: What are the expected cellular effects of this compound treatment?
Given its mechanism of action, this compound is expected to induce a range of cellular effects, primarily due to the depletion of mevalonate and its downstream products. These effects can include:
-
Inhibition of cell proliferation: By arresting cells in the G1 phase of the cell cycle.
-
Induction of apoptosis: Particularly in cancer cell lines.
-
Reduced cell migration and invasion: Due to the disruption of small GTPase signaling, which affects the actin cytoskeleton and focal adhesions.
-
Decreased cholesterol synthesis: The primary metabolic effect of the compound.
-
Changes in gene expression: Affecting pathways regulated by cholesterol homeostasis and small GTPase signaling.
Q3: What is a recommended starting concentration for this compound in a new cell line?
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific assay and the cellular process being investigated.
-
Short-term (4-24 hours): Suitable for observing effects on signaling pathways, such as the inhibition of Rho or Rac prenylation and membrane localization.
-
Long-term (24-72 hours): Generally required for assays measuring cell viability, proliferation, or apoptosis, as these are often downstream consequences of the initial inhibition of HMG-CoA reductase.
A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound in cell assays.
Issue 1: Sub-optimal or no observable effect at expected concentrations.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: Increase the incubation time. Some cellular effects, like apoptosis or significant changes in proliferation, may require longer exposure to the inhibitor. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal duration.
-
-
Possible Cause 2: Cell-line specific resistance.
-
Solution: Different cell lines can have varying sensitivities to HMG-CoA reductase inhibitors. Increase the concentration of this compound in a stepwise manner. It is also beneficial to test the compound in a different, potentially more sensitive, cell line to confirm its activity.
-
-
Possible Cause 3: Compound instability or degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, do so in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
-
-
Possible Cause 4: High serum concentration in the culture medium.
-
Solution: Serum contains cholesterol and other lipids that may counteract the effects of HMG-CoA reductase inhibition. Consider reducing the serum concentration in your culture medium during the experiment, or using a serum-free medium if your cell line can tolerate it.
-
Issue 2: High levels of cell death or cytotoxicity, even at low concentrations.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Your cell line may be particularly sensitive to the inhibition of the mevalonate pathway. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar).
-
-
Possible Cause 2: Off-target effects.
-
Solution: At high concentrations, some drugs can have off-target effects. Ensure that the observed cytotoxicity is related to HMG-CoA reductase inhibition by performing rescue experiments. Co-incubate the cells with this compound and mevalonate, the product of the HMG-CoA reductase reaction. If the cytotoxicity is reversed, it is likely due to on-target effects. You can also try to rescue the effects with downstream products like geranylgeranyl pyrophosphate (GGPP) or farnesyl pyrophosphate (FPP) to further dissect the mechanism.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your specific cell line. Run a vehicle control with the same solvent concentration as your highest this compound concentration to rule out solvent-induced cytotoxicity.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Cell passage number and confluency.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Plate cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. Cell confluency can significantly impact the cellular response to treatment.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Solution: As mentioned previously, prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure complete dissolution of the compound in the solvent before diluting it into the culture medium.
-
-
Possible Cause 3: Variability in assay performance.
-
Solution: Ensure all assay steps are performed consistently. Use positive and negative controls in every experiment to monitor the assay performance. For example, when assessing apoptosis, include a known apoptosis-inducing agent as a positive control.
-
Quantitative Data from Related HMG-CoA Reductase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for other HMG-CoA reductase inhibitors (statins) in various cell lines. This data is provided for comparative purposes to aid in the design of initial experiments with this compound.
Table 1: IC50/EC50 Values of Statins in Cancer Cell Lines
| Statin | Cell Line | Assay Duration | IC50/EC50 (µM) | Reference |
| Pitavastatin | BxPC-3 (Pancreatic) | 72 h | 1.4 ± 0.4 | [3] |
| Pitavastatin | MIA PaCa-2 (Pancreatic) | 72 h | 1.0 ± 0.2 | [3] |
| Pitavastatin | PANC-1 (Pancreatic) | 72 h | 1.0 ± 0.5 | [3] |
| Simvastatin | BxPC-3 (Pancreatic) | 72 h | >10 | [3] |
| Lovastatin | BxPC-3 (Pancreatic) | 72 h | >10 | [3] |
| Cerivastatin | Lymphoblasts | 24 h | ~10 | [4] |
| Fluvastatin | Lymphoma (A20, EL4) | 24 h | <5 | [5] |
| Atorvastatin | Lymphoma (A20, EL4) | 24 h | <5 | [5] |
| Simvastatin | Lymphoma (A20, EL4) | 24 h | <5 | [5] |
Table 2: Effective Concentrations of Statins for Other Cellular Effects
| Statin | Cell Line | Effect | Concentration (µM) | Reference |
| Atorvastatin | Mouse Embryonic Tissue | Reduced PGC survival | 1 | [6] |
| Mevinolin | Mouse Embryonic Tissue | Reduced PGC survival | 1 | [6] |
| Simvastatin | Human Fibroblasts | Inhibition of isoprenylation | Not specified | [7] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Effectors (e.g., RhoA Membrane Translocation)
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate time (e.g., 24 hours).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and use a Dounce homogenizer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against RhoA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of RhoA in the membrane versus the cytosolic fraction. A decrease in the membrane-associated RhoA indicates inhibition of its prenylation and translocation.
Visualizations
Caption: HMG-CoA Reductase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell assays.
Caption: Logical relationships for troubleshooting common issues with this compound.
References
- 1. HMG_CoA_reductase [collab.its.virginia.edu]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Troubleshooting Tips and Tricks [labroots.com]
- 5. File:HMG-CoA reductase pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L-645164 cytotoxicity and how to avoid it
This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential cytotoxicity of L-645164, a potent HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, monofluorinated-biphenyl compound that acts as a potent inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme is a critical rate-limiting step in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively blocks cholesterol production.
Q2: Is this compound known to be cytotoxic?
Yes, studies have shown that this compound can cause significant systemic toxicity, particularly at high concentrations.[1] In vivo studies in beagle dogs demonstrated a spectrum of adverse effects, some of which are unique to this compound compared to other HMG-CoA reductase inhibitors like lovastatin.[1] Researchers using this compound in vitro should be aware of potential cytotoxic effects on their cell cultures.
Q3: What are the observed toxic effects of this compound in preclinical studies?
In a 14-week study, beagle dogs administered high doses (50 mg/kg/day) of this compound developed several lesions. These included subcapsular lenticular opacities (cataracts) and unique drug-induced lesions in the central nervous system (CNS).[1] These findings suggest that the toxicity of this compound may be related to its specific chemical structure.[1] High plasma concentrations of the drug were associated with a significant degree of systemic toxicity.[1]
Q4: How can I distinguish between cytotoxicity and a cytostatic effect in my experiments?
It is crucial to determine if the compound is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).[2] Cytotoxicity involves damage to cell integrity, leading to death via apoptosis or necrosis, while a cytostatic effect simply halts the cell cycle.[3] Assays that measure membrane integrity, like the LDH release assay, can specifically detect cytotoxicity, whereas metabolic assays like MTT may reflect both cell death and reduced proliferation.[3][4]
Troubleshooting Guide: Managing this compound Induced Cytotoxicity
If you observe unexpected cell death or poor cell health after treatment with this compound, follow this guide to troubleshoot the issue.
Issue: High levels of cell death observed after treatment.
| Potential Cause | Suggested Solution |
| Concentration is too high | Perform a dose-response experiment to determine the optimal concentration range. Test serial dilutions (e.g., from 1 nM to 100 µM) to find the balance between desired efficacy and minimal toxicity.[2] |
| Prolonged exposure time | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired biological effect while minimizing toxicity.[2] |
| Off-target effects | The compound may be interacting with unintended molecular targets.[5][6][7] Consider using a lower, more specific concentration or comparing results with another HMG-CoA reductase inhibitor that has a different chemical structure. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell type (typically <0.1%). Run a vehicle-only control. |
| Cell type sensitivity | The specific cell line being used may be particularly sensitive to the inhibition of the mevalonate pathway or to the compound itself. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which can be an indicator of cell viability.[4][8]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Assessing Cytotoxicity using the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised membrane integrity.[3][9]
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture, as supplied by a commercial kit, to each well containing the supernatant.[2]
-
Incubation: Incubate the plate for the time specified in the kit's instructions, protecting it from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Visual Guides and Workflows
Signaling Pathway: HMG-CoA Reductase Inhibition
References
- 1. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Cytotoxicity and DNA-damage in human lung epithelial cells exposed to respirable alpha-quartz - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-645164 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-645164, a potent HMG-CoA reductase inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, leading to inconsistent results.
Question: Why am I observing higher-than-expected cytotoxicity in my cell-based assays with this compound?
Answer:
Higher-than-expected cytotoxicity can stem from several factors when using this compound. Due to its potency as an HMG-CoA reductase inhibitor, depletion of downstream products of the mevalonate pathway, which are essential for cell survival, can occur. Consider the following troubleshooting steps:
-
Concentration Optimization: You may be using a concentration of this compound that is too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits HMG-CoA reductase without causing significant cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HMG-CoA reductase inhibitors. We recommend testing a panel of cell lines to find one with a suitable therapeutic window for your experiment.
-
Off-Target Effects: Although this compound is a potent HMG-CoA reductase inhibitor, high concentrations may lead to off-target effects, contributing to cytotoxicity.[1][2][3] Consider performing assays to rule out common off-target liabilities.
-
Experimental Duration: Prolonged exposure to this compound can lead to cumulative cytotoxic effects. Try reducing the incubation time to the minimum required to observe the desired biological effect.
Question: My in vivo experiments with this compound show inconsistent results and unexpected toxicity. What could be the cause?
Answer:
In vivo studies with this compound can be complex, and inconsistent results or toxicity could be linked to its pharmacokinetic properties. A study in beagle dogs showed that L-645,164 can lead to high plasma drug levels.[4] High plasma concentrations can lead to exaggerated pharmacological effects and potential off-target toxicities.[4]
-
Dose and Formulation: Re-evaluate the dosage and formulation of this compound. The formulation can significantly impact the absorption and bioavailability of the compound.
-
Plasma Concentration Monitoring: If feasible, monitor the plasma concentrations of this compound in your animal models. This can help correlate the observed effects with the actual drug exposure. There are methods for high-precision control of plasma drug levels that could be adapted.[5][6][7]
-
Metabolite Activity: Consider the possibility of active metabolites of this compound that may have different pharmacokinetic and pharmacodynamic profiles.
-
Plasma Stability: Assess the stability of this compound in plasma, as instability can lead to variable in vivo exposure.[8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[4] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway.[9][10] By inhibiting this enzyme, this compound decreases the production of cholesterol and other isoprenoids.[9]
Q2: How can I confirm that this compound is inhibiting HMG-CoA reductase in my experiments?
You can directly measure the activity of HMG-CoA reductase in your experimental system. This can be done using commercially available HMG-CoA reductase activity assay kits, which typically measure the decrease in NADPH absorbance at 340 nm.[11][12][13][14] A decrease in enzyme activity in the presence of this compound would confirm its inhibitory effect.
Q3: What are the expected downstream effects of HMG-CoA reductase inhibition by this compound?
Inhibition of HMG-CoA reductase by this compound is expected to lead to:
-
A decrease in cellular cholesterol levels.
-
Upregulation of LDL receptors as the cell tries to increase cholesterol uptake.[9][15]
-
Potential activation of p53 transcriptional activity.[16]
-
Inhibition of cell proliferation in certain cancer cell lines.
Q4: Are there any known off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, high concentrations of any potent inhibitor can potentially lead to off-target activities.[1][2][3][17][18] It is good practice to consider and, if necessary, test for potential interactions with other related enzymes or signaling pathways.
Data Presentation
Table 1: Comparative Potency of HMG-CoA Reductase Inhibitors
| Compound | IC50 (nM) | Target | Reference |
| This compound | Potent inhibitor (specific IC50 not readily available in public domain) | HMG-CoA Reductase | [4] |
| Atorvastatin | 10 | HMG-CoA Reductase | [11] |
| Rosuvastatin | 11 | HMG-CoA Reductase | [4] |
| Lovastatin | 77 | HMG-CoA Reductase | [4] |
Table 2: Troubleshooting Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity | Concentration too high, cell line sensitivity, off-target effects, prolonged exposure. | Perform dose-response curve, test different cell lines, perform off-target assays, reduce incubation time. |
| Inconsistent In Vivo Results | Improper dosage/formulation, high plasma concentrations, active metabolites. | Re-evaluate dose and formulation, monitor plasma drug levels, consider metabolite profiling. |
| Lack of Expected Effect | Compound degradation, incorrect concentration, insensitive assay. | Check compound stability and purity, verify concentration, use a more sensitive assay for HMG-CoA reductase activity. |
Experimental Protocols
1. HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and literature.[11][12][13][14]
-
Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
-
Materials:
-
96-well clear flat-bottom plate
-
HMG-CoA Reductase Assay Buffer
-
Purified HMG-CoA Reductase enzyme or cell lysate containing the enzyme
-
This compound (and other inhibitors as controls)
-
HMG-CoA substrate
-
NADPH
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare a reaction mix containing HMG-CoA Reductase Assay Buffer, HMG-CoA, and NADPH.
-
In the wells of the 96-well plate, add your enzyme source (purified enzyme or lysate).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340/min). The activity of HMG-CoA reductase is inversely proportional to the rate of NADPH consumption.
-
2. Cholesterol Synthesis Assay
This protocol measures the de novo synthesis of cholesterol in cultured cells.
-
Principle: Cells are incubated with a radiolabeled precursor (e.g., ¹⁴C-acetate or ³H-mevalonate), and the incorporation of the label into cholesterol is quantified.
-
Materials:
-
Cell culture medium
-
This compound
-
Radiolabeled precursor (e.g., ¹⁴C-acetate)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations for the desired time.
-
Add the radiolabeled precursor to the medium and incubate for a further 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract lipids from the cell lysate using an appropriate solvent system.
-
Separate the lipid extract using TLC to isolate the cholesterol fraction.
-
Quantify the amount of radioactivity in the cholesterol spot using a scintillation counter.
-
A decrease in radioactivity in the cholesterol fraction of this compound-treated cells compared to control cells indicates inhibition of cholesterol synthesis.
-
3. Cytotoxicity Assay (MTT Assay)
This is a common colorimetric assay to assess cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plate
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizations
Caption: HMG-CoA Reductase Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. High-Precision Control of Plasma Drug Levels Using Feedback-Controlled Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. High-Precision Control of Plasma Drug Levels Using Feedback-Controlled Dosing. [escholarship.org]
- 8. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 10. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. abcam.com [abcam.com]
- 14. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 15. droracle.ai [droracle.ai]
- 16. HMG-CoA Reductase Inhibitor Statins Activate the Transcriptional Activity of p53 by Regulating the Expression of TAZ [mdpi.com]
- 17. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 18. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Compound L-645164
Important Notice: Publicly available information on a chemical entity specifically identified as "L-645164" is limited. The following technical support center content has been generated as a detailed template based on common issues encountered with research-grade chemical compounds. Researchers and scientists should adapt this guidance to the specific properties of the compound in use, based on available internal data or supplier information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Compound this compound?
A: For optimal stability, Compound this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. For short-term storage of solutions (up to 1 week), it is recommended to store aliquots in a suitable solvent (e.g., DMSO) at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving Compound this compound?
A: Compound this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium. Please note that the final DMSO concentration in your experiment should be kept low (typically <0.5%) to avoid solvent-induced effects.
Q3: I am observing batch-to-batch variability in my experimental results. What could be the cause?
A: Batch-to-batch variability can arise from several factors, including differences in compound purity, the presence of isomers, or degradation of older stock. We recommend the following:
-
Always note the batch number of the compound used in your experiments.
-
If possible, perform a purity check (e.g., via HPLC) on new batches before use.
-
Refer to the Troubleshooting Guide below for assessing compound degradation.
Q4: Can I use Compound this compound in animal studies?
A: The suitability of Compound this compound for in vivo studies depends on its formulation, toxicity, and pharmacokinetic properties, which should be determined by the end-user. It is crucial to perform preliminary toxicology and formulation studies before proceeding with animal experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Activity
This issue is often related to compound degradation or improper handling.
| Storage Condition | Timepoint | Purity (%) by HPLC | Notes |
| Lyophilized Powder, -20°C, Dark | 12 months | >99% | Recommended storage. |
| Lyophilized Powder, 4°C, Dark | 3 months | 95% | Acceptable for short-term. |
| Lyophilized Powder, RT, Light | 1 week | 85% | Significant degradation. |
| DMSO Stock (50 mM), -80°C | 6 months | >98% | Minimal degradation. |
| DMSO Stock (50 mM), -20°C | 1 month | 92% | Gradual degradation observed. |
| Aqueous Buffer (pH 7.4), RT | 24 hours | 90% | Susceptible to hydrolysis. |
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of Compound this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a 1 mg/mL solution of the Compound this compound batch using the same solvent.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a predetermined wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the retention time of the main peak corresponding to Compound this compound from the standard.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Issue 2: Solubility Problems in Aqueous Buffers
Precipitation of the compound in aqueous media can lead to inaccurate dosing and unreliable results.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your aqueous buffer is as low as possible while maintaining solubility.
-
Use of Surfactants: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at low concentrations (e.g., 0.01-0.1%).
-
pH Adjustment: Assess the pH-solubility profile of the compound if it has ionizable groups.
-
Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential degradation with prolonged exposure.
Visualizations
Caption: Putative degradation pathways for Compound this compound.
Caption: Recommended experimental workflow for using Compound this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: L-645164 and Cell Viability Assays
Welcome to the technical support center for researchers using L-645164. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential issues with cell viability assays when using this HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
Inconsistent results in cell-based assays can arise from several factors, not all of which are specific to this compound.[1][2] Common sources of variability include:
-
Cell Seeding and Culture: Uneven cell distribution in multi-well plates, variations in cell passage number, and cells not being in the logarithmic growth phase can all lead to inconsistent results.[1][3] It is crucial to ensure a homogenous cell suspension before seeding and to use cells that are 70-80% confluent.[3]
-
Compound Preparation: Inaccurate serial dilutions of this compound can significantly impact the dose-response curve. Always prepare fresh dilutions for each experiment and verify pipette calibration.[1]
-
Incubation Times: Variations in the incubation time with this compound or the assay reagent can affect the final readout. Use a multichannel pipette for adding solutions to minimize timing differences.[1]
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate media and compounds, leading to an "edge effect." To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media.[1]
Q2: I am observing a decrease in cell viability at low concentrations of this compound, but the effect seems to plateau or is not dose-dependent. Why might this be happening?
This could be indicative of an issue with the cell viability assay itself rather than the biological effect of this compound. Some compounds can interfere with the chemistry of certain viability assays.[4] For tetrazolium-based assays like MTT, MTS, and XTT, compounds with reducing potential can directly reduce the tetrazolium salt to formazan, leading to a false signal of cell viability.[5]
Consider the following troubleshooting steps:
-
Run a cell-free control: Add this compound to cell culture media without cells and perform the viability assay. If you observe a color change (for colorimetric assays) or a signal (for fluorescent or luminescent assays), it indicates direct interference of the compound with the assay reagents.
-
Switch to an alternative assay: If interference is confirmed, consider using a different viability assay that relies on a different principle.[6][7][8] For example, if you are using an MTT assay (which measures metabolic activity), you could switch to a trypan blue exclusion assay (which measures membrane integrity) or an ATP-based assay (which measures cellular ATP levels).[6][7]
Q3: Can the structure of this compound, a monofluorinated-biphenyl, interfere with my cell viability assay?
While there is no direct evidence from the provided search results of this compound interfering with viability assays, compounds with certain chemical functionalities, such as thiols and carboxylic acids, have been shown to interfere with MTT and resazurin-based assays.[4] As a fluorinated-biphenyl, this compound's potential for such interference should be considered.[9] Running a cell-free control as described in Q2 is the best way to determine if the compound's structure is causing assay artifacts.
Q4: Are there specific cell lines that are more prone to issues when using this compound in viability assays?
The provided information does not specify issues with particular cell lines. However, cell lines with high expression of efflux pumps like P-glycoprotein (MDR1) or multidrug resistance-associated protein 1 (MRP1) can actively transport some compounds out of the cell, potentially affecting the intracellular concentration of this compound and the resulting cytotoxicity measurements.[10] Furthermore, the metabolic state of the cell can influence the results of viability assays that measure metabolic activity.[11] For instance, macrophage activation has been shown to interfere with the MTT assay.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during cell viability assays with this compound.
Problem 1: High Background Signal or Inconsistent Blank Readings
| Possible Cause | Recommended Solution |
| Contamination of reagents or media. | Use fresh, sterile reagents and media.[1] |
| This compound interferes with the assay reagent. | Perform a cell-free control with this compound and the assay reagent to check for direct interaction. If interference is observed, consider an alternative assay. |
| Insufficient washing steps. | Ensure all washing steps in the protocol are performed thoroughly to remove residual media and compounds.[1] |
Problem 2: Low Signal or No Response to this compound
| Possible Cause | Recommended Solution |
| Inactive this compound. | Verify the purity and activity of your this compound stock. |
| Incorrect assay choice for the cell type. | Ensure the chosen viability assay is suitable for your specific cell line. Some assays may have lower sensitivity with certain cell types. |
| Insufficient incubation time. | Optimize the incubation time for both the this compound treatment and the viability assay reagent. |
| Cell density is too low. | Optimize the initial cell seeding density to ensure a sufficient number of cells for a detectable signal.[1] |
Problem 3: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate volume dispensing.[1][3] |
| "Edge effect" in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[1] |
| Pipetting errors during reagent addition. | Use a multichannel pipette to add reagents to all wells simultaneously.[1] |
| Cell clumping. | Gently triturate the cell suspension to break up clumps before seeding. |
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Check
This protocol is designed to determine if this compound directly interferes with the chosen cell viability assay.
-
Prepare a 96-well plate with the same volume of cell culture medium as used in your experiments, but without cells.
-
Add this compound at the same concentrations used in your cell-based experiments to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, resazurin) to all wells according to the manufacturer's protocol.
-
Incubate the plate for the standard duration of the assay.
-
Measure the absorbance, fluorescence, or luminescence as per the assay protocol.
-
Interpretation: If a significant signal is detected in the wells containing this compound compared to the vehicle control, it indicates direct interference.
Protocol 2: Standard MTT Cell Viability Assay
This is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Signaling Pathway of HMG-CoA Reductase Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. youtube.com [youtube.com]
- 4. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
L-645164 off-target effects in experiments
Disclaimer: Information regarding specific off-target effects of L-645164 is limited in publicly available scientific literature. This guide provides information on its known on-target mechanism and offers general strategies for identifying and troubleshooting potential off-target effects applicable to small molecule inhibitors of its class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as a potent inhibitor of HMG-CoA reductase.[1] This enzyme is a critical component in the cholesterol biosynthesis pathway. By inhibiting HMG-CoA reductase, this compound effectively lowers cholesterol levels. Some literature also points to its role as an antagonist for the leukotriene B4 (LTB4) receptor, which is involved in inflammatory responses.[2][3][4]
Q2: What are the known on-target cellular effects of this compound?
A2: As an HMG-CoA reductase inhibitor, this compound has been shown to cause a spectrum of lesions in preclinical studies, some of which are associated with this pharmacological class.[1] For instance, at high doses, it has been linked to subcapsular lenticular opacities and increased serum alanine aminotransferase activity in dogs.[1]
Q3: Are there documented off-target effects for this compound?
Q4: How can I control for potential off-target effects in my experiments?
A4: A multi-faceted approach is recommended to identify and control for potential off-target effects:
-
Dose-Response Curve: Perform a dose-response analysis and compare the potency for the observed phenotype with the potency for on-target engagement. A significant difference may indicate an off-target effect.[5]
-
Use of Structurally Unrelated Inhibitors: Employ an inhibitor of the same target but with a different chemical structure. If the experimental result is not replicated, it suggests the initial compound may have off-target effects.[6]
-
Rescue Experiments: Overexpress the intended target in your system. If this does not reverse the observed phenotype, it points towards the involvement of other targets.[5]
-
Target-Minus Control: Use a cell line that does not express the intended target. If the effect persists, it is likely due to off-target interactions.[6]
Troubleshooting Guides
Issue 1: Observed cellular phenotype is inconsistent with the known function of the intended target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target effects | 1. Perform a dose-response curve for both on-target and the unexpected phenotype. 2. Use a structurally unrelated inhibitor for the same target. 3. Conduct a rescue experiment by overexpressing the intended target. | A significant discrepancy in potency may indicate an off-target effect.[5] Failure to replicate the phenotype with a different inhibitor suggests an off-target effect of this compound. If the phenotype is not rescued, it suggests the involvement of other targets.[5] |
| Experimental artifact | 1. Review and optimize the experimental protocol. 2. Ensure all controls are appropriate and included. | Consistent results with proper controls will help validate the observed phenotype. |
Issue 2: Compound demonstrates toxicity at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| On-target toxicity | 1. Lower the concentration of this compound to the minimum effective dose. 2. Reduce the treatment duration. | A reduction in toxicity while maintaining the desired on-target effect. |
| Off-target toxicity | 1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express the intended target. | Identification of interactions with toxicity-related proteins. If toxicity persists in the target-minus cell line, it is likely due to off-target effects.[5] |
Quantitative Data Summary
The following table summarizes the known on-target effects of this compound based on available literature.
| Parameter | Value | Species | Notes | Reference |
| Toxicity Dosage | 50 mg/kg/day | Beagle Dogs | Caused subcapsular lenticular opacities and increased serum alanine aminotransferase. | [1] |
| Peak Plasma Level at 50 mg/kg | >5 µg/ml | Beagle Dogs | This level is about one order of magnitude greater than pharmacologically equipotent doses of lovastatin and simvastatin. | [1] |
Experimental Protocols
Protocol 1: General Method for Identifying Off-Target Effects using Proteomics
This protocol provides a generalized workflow for identifying potential off-target effects of a small molecule inhibitor using mass spectrometry-based proteomics.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at a concentration determined to be effective for on-target inhibition and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform an in-solution digestion with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use appropriate software to identify and quantify proteins.
-
Compare protein abundance between the this compound-treated and vehicle control groups to identify proteins with significantly altered levels, which may represent off-targets.
-
Protocol 2: Neutrophil Chemotaxis Assay (General)
This protocol outlines a general procedure to assess the on-target effect of this compound on leukotriene B4-induced neutrophil migration.
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
-
Chemotaxis Assay Setup:
-
Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Add a chemoattractant solution containing LTB4 to the lower wells.
-
In the upper wells, add the isolated neutrophils pre-incubated with either this compound at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the membrane and stain the migrated cells on the lower side.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect of the compound on LTB4-induced chemotaxis.
-
Visualizations
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
References
- 1. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
How to control for L-645164 side effects in cells
Welcome to the technical support center for L-645164. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the side effects of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and various non-sterol isoprenoids. By inhibiting HMG-CoA reductase, this compound blocks the production of mevalonate, thereby depleting the downstream products of this pathway.
Q2: What are the expected on-target effects of this compound in cells?
A2: The primary on-target effect of this compound is the inhibition of the mevalonate pathway. This leads to a reduction in the intracellular pool of cholesterol and non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are crucial for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras, Rho, and Rac, which are involved in key cellular processes.
Q3: What are the potential side effects of this compound in cell culture experiments?
A3: The side effects of this compound are primarily due to the depletion of essential isoprenoids and can include:
-
Reduced Cell Proliferation: Isoprenoids are necessary for cell cycle progression and membrane synthesis, both of which are vital for cell proliferation.[1]
-
Induction of Apoptosis: Depletion of FPP and GGPP can disrupt signaling pathways that promote cell survival, leading to programmed cell death.
-
Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle due to a lack of components required for DNA synthesis and cell division.[2]
-
Endoplasmic Reticulum (ER) Stress: Inhibition of the mevalonate pathway can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR).[3]
-
Changes in Cell Morphology: Alterations in the cytoskeleton due to dysfunctional Rho family GTPases can lead to changes in cell shape and adhesion.
Q4: How can I control for the side effects of this compound in my experiments?
A4: The most effective way to confirm that the observed effects are due to the inhibition of the mevalonate pathway is to perform a "rescue" experiment. This involves co-incubating the cells with this compound and a downstream product of the HMG-CoA reductase reaction.
-
Mevalonate (Mevalonic Acid): Supplementing the culture medium with mevalonate should reverse the side effects by replenishing the entire downstream pathway.
-
Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP): If the effects are primarily due to the depletion of isoprenoids for protein prenylation, supplementation with FPP and/or GGPP should rescue the phenotype.
Troubleshooting Guides
Problem 1: Excessive cell death observed at the desired concentration of this compound.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to acute cytotoxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for this compound in your cell line using a cytotoxicity assay such as MTT or MTS. This will help you identify a concentration that inhibits the pathway without causing widespread cell death.
-
Reduce Incubation Time: Shorter exposure to this compound may be sufficient to observe the desired on-target effects with minimal cytotoxicity.
-
Perform a Rescue Experiment: Co-treat cells with this compound and mevalonate (typically 100 µM) to confirm that the cytotoxicity is on-target.[4] If mevalonate rescues the cells, the effect is likely due to HMG-CoA reductase inhibition.
-
Problem 2: No observable effect at the expected concentration of this compound.
-
Possible Cause: The cell line may be resistant to this compound, or the compound may not be active.
-
Troubleshooting Steps:
-
Verify Compound Activity: Test the activity of your this compound stock on a sensitive cell line or in an in vitro HMG-CoA reductase activity assay.
-
Increase Concentration: The specific cell line you are using may require a higher concentration of the inhibitor. Refer to the dose-response data to select a higher concentration.
-
Check for Serum Effects: Components in the serum of your culture medium may interfere with the activity of this compound. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment.
-
Assess Target Engagement: Use a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to HMG-CoA reductase in your cells.
-
Problem 3: Results are inconsistent between experiments.
-
Possible Cause: Variability in cell density, passage number, or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that cells are seeded at the same density for each experiment, as this can affect their metabolic state and sensitivity to drugs.
-
Use a Consistent Passage Number: Use cells within a defined passage number range to avoid phenotypic drift.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Data Presentation
Table 1: Representative IC50 Values of HMG-CoA Reductase Inhibitors in Various Cancer Cell Lines.
| Cell Line | Statin | Incubation Time (h) | IC50 (µM) |
| U87 (Glioblastoma) | Simvastatin | 48 | ~10 |
| A549 (Lung Adenocarcinoma) | Simvastatin | 48 | ~5 |
| MDA-MB-231 (Breast Cancer) | Simvastatin | 48 | ~10 |
| A673 (Ewing Sarcoma) | Atorvastatin | 72 | 1 |
| TC71 (Ewing Sarcoma) | Atorvastatin | 72 | 2.6 |
| POE (Ewing Sarcoma) | Atorvastatin | 72 | 2.4 |
Table 2: Recommended Concentrations for Rescue Experiments.
| Reagent | Typical Concentration | Purpose |
| Mevalonate (Mevalonic Acid) | 100 µM | Rescues all effects of HMG-CoA reductase inhibition.[4] |
| Farnesyl Pyrophosphate (FPP) | 10 µM | Rescues effects related to farnesylation.[4] |
| Geranylgeranyl Pyrophosphate (GGPP) | 10 µM | Rescues effects related to geranylgeranylation.[4] |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and rescue agents, if applicable) for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[2][5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of the Mevalonate Pathway through EWSR1-FLI1/EGR2 Regulatory Axis Confers Ewing Cells Exquisite Sensitivity to Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Analysis of L-645164 and Lovastatin: An Overview
A direct comparative analysis of L-645164 and lovastatin is not feasible at this time due to a lack of publicly available research directly comparing the two compounds. While extensive research exists for lovastatin, a well-established HMG-CoA reductase inhibitor, information on this compound is sparse, preventing a detailed, data-driven comparison of their performance, experimental protocols, and signaling pathways.
Lovastatin is a widely studied and prescribed medication for the treatment of hypercholesterolemia.[1][2][3] It functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][4][5] This inhibition leads to a reduction in cholesterol production in the liver, which in turn upregulates the expression of LDL receptors and increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[6][7] Clinical studies have demonstrated that lovastatin effectively lowers total cholesterol and LDL cholesterol levels.[8][9][10]
In contrast, information regarding this compound is limited. It is identified as a potent inhibitor of HMG-CoA reductase and has been shown to produce significant decreases in circulating serum cholesterol concentrations in dogs. Furthermore, it is suggested to be a promising agent for research into central nervous system disorders. However, without direct comparative studies against lovastatin, it is impossible to ascertain their relative potency, efficacy, and safety profiles.
The Cholesterol Biosynthesis Pathway and the Role of HMG-CoA Reductase Inhibitors
Both this compound and lovastatin target the same crucial step in cholesterol synthesis. The following diagram illustrates the simplified cholesterol biosynthesis pathway and the point of inhibition by HMG-CoA reductase inhibitors.
Caption: Inhibition of HMG-CoA reductase by this compound and lovastatin blocks the conversion of HMG-CoA to mevalonate.
Experimental Workflow for Evaluating HMG-CoA Reductase Inhibitors
The general experimental workflow to compare the efficacy of two HMG-CoA reductase inhibitors would typically involve several stages, from in vitro enzyme assays to in vivo animal studies and eventually clinical trials.
Caption: A generalized workflow for the preclinical and clinical evaluation of HMG-CoA reductase inhibitors.
Due to the absence of specific comparative data for this compound and lovastatin, this guide cannot provide the detailed quantitative data tables and experimental protocols as initially intended. Further research and publication of studies directly comparing these two compounds are necessary to enable a comprehensive and objective assessment. Researchers interested in this compound are encouraged to seek out any non-public data or conduct their own comparative experiments.
References
- 1. A Comparison of the Tolerability and Efficacy of Lovastatin 20 mg and Fluvastatin 20 mg in the Treatment of Primary Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter, randomized, double-blind clinical trial comparing the low-density lipoprotein cholesterol-lowering ability of lovastatin 10, 20, and 40 mg/d with fluvastatin 20 and 40 mg/d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of two HMG-CoA reductase inhibitors (lovastatin and pravastatin) on serum lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of clinical trials comparing HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic comparison of the potential over-the-counter statins simvastatin, lovastatin, fluvastatin and pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of lovastatin, simvastatin and pravastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lovastatin Differentially Affects Neuronal Cholesterol and Amyloid-β Production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro study of lovastatin interactions with amiodarone and with carbon tetrachloride in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicenter comparison of lovastatin and probucol for treatment of severe primary hypercholesterolemia. The Lovastatin Study Group IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-645,164 and Other HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the HMG-CoA reductase inhibitor L-645,164 with other well-established inhibitors in its class, commonly known as statins. The information is intended to support research and development efforts in the field of cholesterol-lowering therapies.
Introduction to HMG-CoA Reductase Inhibitors
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, a metabolic pathway responsible for the endogenous synthesis of cholesterol.[1][2] Inhibitors of this enzyme are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[3] These inhibitors competitively bind to HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid, a crucial precursor to cholesterol.[1][3] This guide focuses on L-645,164, a structurally distinct inhibitor, and compares its characteristics with those of widely used statins.
L-645,164: A Potent, Structurally Unique Inhibitor
L-645,164 is a potent, synthetic inhibitor of HMG-CoA reductase characterized by a unique monofluorinated-biphenyl structure. This sets it apart from many other statins that are either fermentation-derived or semi-synthetic and contain a hexahydronaphthalene ring structure. In vivo studies in beagle dogs have demonstrated that L-645,164 can produce substantial decreases in circulating serum cholesterol concentrations. However, these studies also indicated a potential for toxicity at higher doses, a characteristic that has been associated with high plasma drug concentrations of some HMG-CoA reductase inhibitors.
Quantitative Comparison of HMG-CoA Reductase Inhibitors
To provide a quantitative perspective on the potency of various HMG-CoA reductase inhibitors, the following table summarizes the IC50 values for several commonly used statins. These values represent the concentration of the drug required to inhibit 50% of the HMG-CoA reductase activity in vitro. A lower IC50 value indicates a higher potency.
| Inhibitor | IC50 (nM) | Reference(s) |
| L-645,164 | Not Available | - |
| Pravastatin | 44.1 | [4] |
| Simvastatin | 11.2 | [4] |
| Atorvastatin | 8.2 | [4] |
| Fluvastatin | 28 | [5] |
| Rosuvastatin | 5.4 | [4] |
Experimental Protocols
The determination of IC50 values and the general assessment of HMG-CoA reductase inhibition are typically performed using in vitro enzyme activity assays. A common method is the spectrophotometric assay, which measures the decrease in absorbance of NADPH as it is consumed during the conversion of HMG-CoA to mevalonate.
Spectrophotometric HMG-CoA Reductase Activity Assay
Objective: To measure the enzymatic activity of HMG-CoA reductase and determine the inhibitory potential of test compounds.
Principle: The enzymatic reaction catalyzed by HMG-CoA reductase utilizes NADPH as a cofactor, which is oxidized to NADP+. The decrease in NADPH concentration can be monitored by measuring the absorbance at 340 nm.[6][7]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., L-645,164 or other statins)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and the test inhibitor in a suitable solvent. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
HMG-CoA Reductase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate and NADPH solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizing the Mechanism of Action
To better understand the context of HMG-CoA reductase inhibition, the following diagrams illustrate the cholesterol biosynthesis pathway and the workflow of a typical inhibitor screening experiment.
Caption: The Cholesterol Biosynthesis Pathway and the point of inhibition by HMG-CoA reductase inhibitors.
Caption: A generalized workflow for an in vitro HMG-CoA reductase inhibitor screening assay.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 3. DSpace [helda.helsinki.fi]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
Validating HMG-CoA Reductase Inhibition by L-645164: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of HMG-CoA Reductase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common HMG-CoA reductase inhibitors. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency.
| Compound | IC50 Value (nM) |
| L-645164 | Not available in public literature |
| Atorvastatin (Lipitor®) | 8 |
| Fluvastatin (Lescol®) | 28 |
| Simvastatin (Zocor®) | 11 |
| Pravastatin (Pravachol®) | 44 |
| Rosuvastatin (Crestor®) | 5 |
Note: IC50 values can vary depending on the specific assay conditions.
Although a precise IC50 value for this compound is not documented in accessible scientific literature, it is characterized as a potent inhibitor of HMG-CoA reductase.[1] Preclinical studies have demonstrated its efficacy in vivo, where it produces substantial decreases in circulating serum cholesterol concentrations in dogs. This compound is also under investigation for its potential in treating central nervous system disorders.[1]
HMG-CoA Reductase Signaling Pathway
The diagram below illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the mechanism of action of inhibitors like this compound.
Caption: Inhibition of HMG-CoA reductase by this compound blocks the conversion of HMG-CoA to mevalonate.
Experimental Protocols
To validate the inhibitory activity of this compound on HMG-CoA reductase, a standard in vitro enzyme activity assay can be performed.
Objective: To determine the IC50 value of this compound for HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Reference statin (e.g., Atorvastatin)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and the reference statin in a suitable solvent (e.g., DMSO). Prepare working solutions of HMG-CoA and NADPH in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, NADPH, and varying concentrations of this compound or the reference statin. Include control wells with no inhibitor and wells with solvent only to account for any solvent effects.
-
Enzyme Addition: Add the purified HMG-CoA reductase enzyme to each well to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding HMG-CoA to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the HMG-CoA reductase activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for validating a potential HMG-CoA reductase inhibitor.
Caption: A multi-step approach is used to validate HMG-CoA reductase inhibitors.
References
L-645164: A Potent HMG-CoA Reductase Inhibitor with a Cautionary Tale in Statin Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of L-645164, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, in the context of other established statin medications. While this compound demonstrated significant promise as a cholesterol-lowering agent, its development was hampered by a significant toxicity profile, offering valuable lessons for drug development. This document summarizes the available preclinical data, comparing its biochemical potency and toxicological findings with those of widely used statins.
Mechanism of Action: Inhibition of HMG-CoA Reductase
Statins, including this compound, exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation, thereby reducing plasma LDL-C levels.
Figure 1. Mechanism of action of statins.
Comparative Efficacy: In Vitro Potency
While specific clinical efficacy data for this compound in terms of LDL-C reduction is unavailable, its potency as an HMG-CoA reductase inhibitor has been noted. A direct comparison of its half-maximal inhibitory concentration (IC50) with other statins is challenging due to the limited public data for this compound. However, the available literature consistently refers to it as a "potent inhibitor". For context, the IC50 values for several marketed statins are presented below. Lower IC50 values indicate higher potency.
| Statin | IC50 (nM) for HMG-CoA Reductase |
| This compound | Potent inhibitor (specific IC50 not publicly available) |
| Atorvastatin | 8 |
| Fluvastatin | 8 |
| Lovastatin | 3.4 |
| Pitavastatin | 6.8 |
| Pravastatin | - |
| Rosuvastatin | 11 |
| Simvastatin | 0.2 (Ki) |
Note: IC50 and Ki values can vary depending on the assay conditions. The value for Simvastatin is the inhibitory constant (Ki).
Experimental Protocols
HMG-CoA Reductase Activity Assay (General Protocol)
The in vitro potency of statins is typically determined by measuring the inhibition of HMG-CoA reductase activity. A common method is a spectrophotometric assay that measures the rate of NADPH oxidation.
Objective: To determine the concentration of an inhibitor required to reduce the enzyme activity by 50% (IC50).
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Inhibitor (e.g., this compound or other statins) at various concentrations
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
The inhibitor, at a range of concentrations, is added to the reaction mixture and incubated for a specified period.
-
The reaction is initiated by the addition of the substrate, HMG-CoA.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. General workflow for an HMG-CoA reductase inhibition assay.
Preclinical Toxicity Study in Beagle Dogs (Representative Protocol)
The following represents a general protocol for a sub-chronic oral toxicity study in beagle dogs, based on standard practices in toxicology and the available information on the this compound study.
Objective: To evaluate the potential toxicity of a test compound when administered orally to beagle dogs for a period of 14 weeks.
Animals:
-
Purpose-bred beagle dogs, of a specific age and weight range.
-
Equal numbers of male and female animals per group.
Experimental Design:
-
Control Group: Receives the vehicle (e.g., capsule or gavage) without the test compound.
-
Treatment Groups: Receive the test compound at three different dose levels (low, medium, and high). For this compound, doses of 2, 10, and 50 mg/kg/day were used.
-
Administration: The test compound is administered orally once daily for 14 weeks.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured daily or weekly.
-
Ophthalmology: Examinations performed at baseline and at specified intervals during the study.
-
Electrocardiography (ECG): Performed at baseline and at specified intervals.
-
Clinical Pathology: Blood and urine samples collected at baseline and at specified intervals for hematology, clinical chemistry, and urinalysis.
-
-
Toxicokinetics: Blood samples are collected at various time points after dosing to determine the plasma concentration of the test compound and its metabolites.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Comparative Safety: A Tale of Two Profiles
The most significant differentiator between this compound and other statins is its toxicological profile. While all statins carry a risk of adverse effects, the findings from the 14-week study in beagle dogs revealed unique and severe toxicities associated with this compound.
| Feature | This compound | Other Statins (e.g., Lovastatin, Simvastatin, Atorvastatin, Rosuvastatin) |
| Primary Toxicities | - Central Nervous System (CNS) Lesions: Vacuolation in the optic chiasm and myelinated tracts of the spinal cord. These lesions were considered unique to the monofluorinated-biphenyl structure of this compound.[1] - Ocular Toxicity: Subcapsular lenticular opacities (cataracts).[1] - Hepatotoxicity: Significant increases in serum alanine aminotransferase (ALT) activity.[1] | - Myopathy: Muscle pain, weakness, and in rare cases, rhabdomyolysis. - Hepatotoxicity: Elevations in liver enzymes (ALT, AST). - New-onset Diabetes: A slight increase in risk has been observed. |
| Pharmacokinetics | At pharmacologically equipotent doses to lovastatin and simvastatin, this compound produced significantly higher peak plasma concentrations (greater than 5 µg/ml at 50 mg/kg).[1] | Generally have lower systemic exposure at therapeutically effective doses. |
| Structural Class | Monofluorinated-biphenyl[1] | Fermentation-derived (e.g., lovastatin, simvastatin) or synthetic with different core structures (e.g., atorvastatin, rosuvastatin).[1] |
The high plasma drug levels of this compound at doses that were pharmacologically equivalent to other statins for cholesterol lowering were associated with a significant degree of systemic toxicity.[1] This suggests a narrow therapeutic window and a challenging risk-benefit profile. The unique CNS lesions observed with this compound were attributed to its chemical structure and were not seen with other structurally unrelated HMG-CoA reductase inhibitors.[1]
Conclusion
This compound stands as a compelling case study in drug development. Its high potency in inhibiting HMG-CoA reductase was overshadowed by a severe and unique toxicity profile, particularly neurotoxicity, which was not observed with other statins. This comparison underscores the critical importance of thorough toxicological and pharmacokinetic evaluations in the early stages of drug discovery and development. While this compound did not proceed to clinical use, the insights gained from its preclinical studies contribute to a deeper understanding of the structure-activity and structure-toxicity relationships within the broader class of HMG-CoA reductase inhibitors. For researchers and scientists, the story of this compound serves as a reminder that in vitro potency must be carefully balanced with an acceptable in vivo safety profile for a drug candidate to be successful.
References
Experimental Findings on L-645,164: A Comparative Analysis with Established HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Data Summary
The following tables summarize the key quantitative data from the pivotal 14-week toxicology study of L-645,164 in beagle dogs, alongside contextual information for lovastatin and simvastatin.
Table 1: Comparative Toxicology of HMG-CoA Reductase Inhibitors in Beagle Dogs
| Compound | Dosage | Duration | Key Toxicological Findings |
| L-645,164 | 2, 10, or 50 mg/kg/day | 14 weeks | - Subcapsular lenticular opacities (at 50 mg/kg/day)[1] - Increased serum alanine aminotransferase (ALT) levels (in one dog at 50 mg/kg/day)[1] - Central Nervous System (CNS) lesions: vacuolation in the optic nerve, acoustic-vestibular tract, and trapezoid decussation (primarily at 50 mg/kg/day, with some optic tract changes at 2 mg/kg/day)[1] |
| Lovastatin | Not specified in direct comparison study | - | Generally well-tolerated in preclinical studies, with high doses associated with skeletal muscle and liver effects. |
| Simvastatin | Not specified in direct comparison study | - | Similar to lovastatin, with high doses potentially leading to myopathy and hepatotoxicity. |
Table 2: Comparative Pharmacokinetics in Beagle Dogs
| Compound | Dosage | Peak Plasma Concentration (Cmax) |
| L-645,164 | 50 mg/kg | > 5 micrograms/ml[1] |
| Lovastatin | Pharmacologically equipotent dose | Approximately one order of magnitude lower than L-645,164[1] |
| Simvastatin | Pharmacologically equipotent dose | Approximately one order of magnitude lower than L-645,164[1] |
Experimental Protocols
14-Week Oral Toxicology Study of L-645,164 in Beagle Dogs
Objective: To evaluate the toxic potential of L-645,164 when administered orally to beagle dogs for 14 consecutive weeks.
Methodology:
-
Test System: Beagle dogs.
-
Groups:
-
Control group (vehicle).
-
Low dose: 2 mg/kg/day of L-645,164.
-
Mid dose: 10 mg/kg/day of L-645,164.
-
High dose: 50 mg/kg/day of L-645,164.
-
-
Administration: Oral, daily for 14 weeks.
-
Parameters Monitored:
-
Clinical signs of toxicity.
-
Body weight and food consumption.
-
Ophthalmic examinations.
-
Serum biochemistry (including alanine aminotransferase).
-
Hematology.
-
Urinalysis.
-
Gross pathology at necropsy.
-
Histopathological examination of tissues, with a focus on the lens of the eye and the central nervous system.
-
-
Pharmacokinetics: Peak plasma drug levels were measured in the high-dose group.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the HMG-CoA reductase signaling pathway, which is the target of L-645,164, and the general workflow of the toxicology study described.
References
L-645,164: A Potent Biphenyl Statin for Use as a Control in HMG-CoA Reductase Inhibition Studies
For researchers in pharmacology, biochemistry, and drug development, the use of well-characterized control compounds is paramount for the validation of experimental results. L-645,164, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, serves as an important tool compound in studies of cholesterol biosynthesis and the development of novel statins.
L-645,164 is a structurally distinct HMG-CoA reductase inhibitor, featuring a monofluorinated-biphenyl moiety. This sets it apart from many clinically used statins, such as lovastatin and simvastatin, which are derived from a hexahydronaphthalene ring structure. This unique chemical structure can be leveraged in experimental designs to probe for structure-activity relationships and to delineate the specific effects of different statin classes.
Comparative Efficacy of HMG-CoA Reductase Inhibitors
The primary mechanism of action for L-645,164 and other statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The potency of these inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Compound | IC50 (in vitro) | Chemical Class |
| L-645,164 | Potent inhibitor (specific IC50 not cited in recent comparative studies) | Monofluorinated Biphenyl |
| Lovastatin | ~2-10 nM | Hexahydronaphthalene |
| Simvastatin | ~1-5 nM | Hexahydronaphthalene |
| Pravastatin | ~5-20 nM | Hexahydronaphthalene |
| Atorvastatin | ~5-10 nM | Pyrrole-based synthetic |
| Rosuvastatin | ~5-10 nM | Pyrimidine-based synthetic |
| Fluvastatin | ~20-50 nM | Indole-based synthetic |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the source of the enzyme (e.g., rat liver microsomes, purified human enzyme).
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
To assess the inhibitory potential of L-645,164 or other compounds against HMG-CoA reductase, a common in vitro assay measures the decrease in NADPH absorbance at 340 nm.
Principle: HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a reaction that requires the oxidation of NADPH to NADP+. The rate of NADPH consumption, and thus the decrease in absorbance at 340 nm, is directly proportional to the enzyme's activity.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
Test compounds (e.g., L-645,164, other statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare working solutions of the enzyme, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound (or vehicle control).
-
Initiate Reaction: Start the reaction by adding NADPH to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the test compound.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Controls:
-
Positive Control: A known HMG-CoA reductase inhibitor (e.g., pravastatin, atorvastatin) to ensure the assay is performing correctly.
-
Negative Control: Vehicle (e.g., DMSO) without any inhibitor to determine the maximal enzyme activity.
-
Blank: Reaction mixture without the enzyme to control for non-enzymatic NADPH oxidation.
Visualizing the Experimental Workflow and Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Conclusion
L-645,164 stands as a valuable research tool for investigating the inhibition of HMG-CoA reductase. Its distinct biphenyl structure provides a useful contrast to the more common hexahydronaphthalene-based statins, allowing for a deeper understanding of the structure-activity relationships that govern the efficacy of this important class of drugs. When used as a control compound in well-designed in vitro assays, L-645,164 can contribute to the robust characterization of novel cholesterol-lowering agents. Researchers employing L-645,164 should adhere to detailed experimental protocols and include appropriate controls to ensure the reliability and reproducibility of their findings.
Independent Verification of L-645164 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HMG-CoA reductase inhibitor L-645164 with other established alternatives, primarily statins. Due to the limited publicly available data on this compound, a direct comparison is supplemented with data from widely studied statins to provide a comprehensive overview of performance metrics.
Quantitative Comparison of HMG-CoA Reductase Inhibitors
The following table summarizes the in vitro potency (IC50) of various HMG-CoA reductase inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the HMG-CoA reductase enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | IC50 (nM) | Notes |
| This compound | Data not publicly available | A potent, synthetic monofluorinated-biphenyl inhibitor. |
| Atorvastatin | 8 | A widely prescribed synthetic statin. |
| Simvastatin | 11.2 | A semi-synthetic statin derived from a fermentation product of Aspergillus terreus. |
| Lovastatin | 23.9 | A naturally occurring statin found in fungi such as Aspergillus terreus. |
| Pravastatin | 44.1 | A semi-synthetic statin derived from mevastatin. |
| Fluvastatin | 100 | The first entirely synthetic statin. |
| Rosuvastatin | 5.4 | A highly potent synthetic statin. |
| Pitavastatin | 6.8 | A potent synthetic statin. |
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against HMG-CoA reductase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol and EDTA)
-
Test compounds (e.g., this compound, statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in each well of the microplate.
-
Add varying concentrations of the test compounds to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
In Vivo Toxicity Study in Beagle Dogs
The following is a representative protocol for a 14-week oral toxicity study in beagle dogs, based on the study conducted with this compound.
Objective: To evaluate the potential toxicity of a test compound following repeated oral administration in beagle dogs.
Animals: Healthy, purpose-bred beagle dogs, approximately 6-9 months of age at the start of the study. Both males and females are included.
Housing and Diet: Animals are housed individually in stainless steel cages in a controlled environment (temperature, humidity, light/dark cycle). They are provided with a standard canine diet and water ad libitum.
Experimental Design:
-
Groups: At least three dose groups (low, mid, high) and a control group (vehicle only). For this compound, doses of 2, 10, and 50 mg/kg/day were used.
-
Administration: The test compound is administered orally (e.g., in gelatin capsules) once daily for 14 consecutive weeks.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity, changes in behavior, or mortality.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured daily.
-
Ophthalmology: Examinations performed prior to the study and at regular intervals (e.g., monthly).
-
Electrocardiography (ECG): Conducted at baseline and at specified time points.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at regular intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures:
-
At the end of the 14-week treatment period, animals are euthanized.
-
A full necropsy is performed on all animals.
-
Organ weights are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
Signaling Pathway
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids. Inhibition of HMG-CoA reductase by compounds like this compound and statins leads to a reduction in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.
Comparative Analysis of L-645164 in Different Cell Lines: A Methodological Framework
Disclaimer: As of November 2025, publicly accessible research data on the effects of L-645164 in different cell lines is not available. The following guide provides a comprehensive template for a comparative analysis, based on established methodologies for other HMG-CoA reductase inhibitors. This framework can be utilized to structure and present experimental data for this compound once it becomes available.
Introduction
This compound is a potent, monofluorinated-biphenyl inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for cholesterol biosynthesis and the production of isoprenoid intermediates essential for various cellular functions, including cell signaling and proliferation. While the in vivo toxicity of this compound has been documented, its specific cellular effects across different cell types remain uncharacterized in publicly available literature.
This guide presents a framework for a comparative analysis of this compound's performance in various cell lines, a critical step in preclinical drug development. The proposed experiments aim to elucidate its anti-proliferative and pro-apoptotic potential, providing valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of this compound
The following tables are designed to summarize quantitative data on the effects of this compound in a panel of representative cell lines. These would ideally include cancer cell lines from different tissues of origin and, for comparison, non-cancerous cell lines.
Table 1: Anti-Proliferative Activity of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) of this compound | Alternative HMG-CoA Reductase Inhibitor (e.g., Atorvastatin) IC50 (µM) |
| Cancer Cell Lines | |||
| MCF-7 | Breast Adenocarcinoma | Data Not Available | Insert Data |
| A549 | Lung Carcinoma | Data Not Available | Insert Data |
| PC-3 | Prostate Adenocarcinoma | Data Not Available | Insert Data |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | Insert Data |
| Non-Cancerous Cell Lines | |||
| MCF-10A | Non-tumorigenic Breast Epithelial | Data Not Available | Insert Data |
| BEAS-2B | Normal Bronchial Epithelial | Data Not Available | Insert Data |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Apoptosis Induction by this compound in Various Cell Lines
| Cell Line | Treatment (this compound Conc.) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Change in Caspase-3/7 Activity |
| Cancer Cell Lines | |||
| MCF-7 | e.g., 24h @ IC50 | Data Not Available | Data Not Available |
| A549 | e.g., 24h @ IC50 | Data Not Available | Data Not Available |
| PC-3 | e.g., 24h @ IC50 | Data Not Available | Data Not Available |
| Non-Cancerous Cell Lines | |||
| MCF-10A | e.g., 24h @ IC50 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments to assess the cellular effects of this compound.
Cell Culture
All cell lines should be obtained from a certified cell bank (e.g., ATCC) and cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a comparator compound) for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caspase-3/7 Activity Assay
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Add a luminogenic caspase-3/7 substrate to each well and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader. The luminescence is proportional to the amount of caspase-3/7 activity.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are essential for illustrating complex biological processes and experimental designs.
Caption: Signaling pathway of HMG-CoA reductase and the inhibitory effect of this compound.
Caption: Workflow for the in vitro comparative analysis of this compound.
Head-to-head comparison of L-645164 and atorvastatin
The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs L-645, 164, a potent inhibitor of hydroxymethylglutarylcoenzyme A (HMG-CoA) reductase, is a structurally unique, synthetic monofluorinated-biphenyl that was administered to beagle dogs at dosages of 2, 10, or 50 mg/kg/day for 14 weeks to evaluate its toxic potential. Previously tested HMG-CoA reductase inhibitors from this laboratory have either been semisynthetic or fermentation-derived products containing a hexahydronaphthalene ring structure (i.e., lovastatin and simvastatin). These findings support previous observations that HMG-CoA reductase inhibitors producing high plasma drug levels are associated with a significant degree of systemic toxicity. In addition, the drug-induced CNS lesions attributed to L-645,164 appear also to be related to its chemical structure since similar lesions have not been observed after the administration of other structurally unrelated HMG-CoA reductase inhibitors that produce high plasma drug concentrations
Safety Operating Guide
Inability to Provide Disposal Procedures for L-645164
Initial research indicates that "L-645164" does not correspond to a chemical substance. Instead, this identifier is consistently associated with an automotive part, specifically the Dorman Coolant Temperature Sensor Connector 645-164.
Given that this compound is not a chemical, there are no corresponding safety data sheets (SDS), experimental protocols, or signaling pathways. Therefore, the requested quantitative data tables and Graphviz diagrams for chemical disposal procedures cannot be generated.
For the safety of all laboratory and facility personnel, it is crucial to correctly identify any substance before handling and disposal. Misidentification can lead to improper handling and potentially dangerous situations.
Recommended Actions for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Chemical Identifier: Please double-check the name and any associated identifiers (such as a CAS Number) of the substance . It is possible there has been a typographical error in the name "this compound."
-
Consult Your Chemical Inventory: Cross-reference the container with your laboratory's chemical inventory to ascertain the correct name and supplier of the substance.
-
Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on the proper disposal of all chemical waste, including unidentified substances. They can provide specific procedures that comply with local, state, and federal regulations.
General Guidance for Unidentified Chemical Waste
In a situation where a chemical cannot be identified, it is imperative to treat it as hazardous waste. The following general workflow is recommended, but always defer to your institution's specific protocols.
Caption: General workflow for addressing a potentially misidentified substance.
By providing this guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself. The immediate priority is to ensure the safe and proper identification of the substance you are working with before any disposal procedures are initiated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
